Spermidine-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N'-prop-2-ynylbutane-1,4-diamine |
InChI |
InChI=1S/C10H21N3/c1-2-7-12-8-3-4-9-13-10-5-6-11/h1,12-13H,3-11H2 |
InChI Key |
FSFZMCCQUCODMZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Alkyne Moiety: A Linchpin for Interrogating Spermidine Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spermidine (B129725), a ubiquitous polyamine, is crucial for fundamental cellular processes, including cell growth, proliferation, and autophagy. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. However, understanding the precise molecular mechanisms of spermidine has been hampered by a lack of tools for its direct visualization and target identification in a cellular context. The advent of bioorthogonal chemistry has provided a powerful solution in the form of spermidine-alkyne, a chemically modified analog. This guide provides a comprehensive technical overview of the role of the alkyne group in this compound as a versatile research tool. We delve into its application in metabolic labeling and chemoproteomics, provide detailed experimental protocols, and present quantitative data to inform experimental design. Furthermore, we visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of spermidine's biological functions and the methodologies used to study them.
The Strategic Role of the Alkyne Group
The terminal alkyne group integrated into the spermidine molecule is a bioorthogonal handle. This functional group is essentially inert to the vast majority of biological molecules and reactions within a living cell, ensuring that it does not significantly perturb the natural functions of spermidine. The true power of the alkyne group is unleashed when it is paired with a reaction partner, most commonly an azide (B81097), in a process known as "click chemistry."
The most prevalent click reaction utilized with alkyne-tagged probes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under biocompatible conditions. The copper(I) catalyst dramatically accelerates the reaction rate, reportedly by a factor of 107 to 108 compared to the uncatalyzed reaction, forming a stable triazole linkage between the alkyne on the spermidine probe and an azide-functionalized reporter molecule.[1] This reporter molecule can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and identification of binding partners, or other moieties for specific applications.
Applications in Elucidating Spermidine Function
Metabolic Labeling and In-Gel Fluorescence Analysis
Metabolic labeling with this compound allows for the tracking and identification of proteins that are post-translationally modified by spermidine or its metabolites. Cells are incubated with this compound, which is incorporated into its natural metabolic pathways. Following cell lysis, the alkyne-tagged proteins are "clicked" to a fluorescent azide, enabling visualization by in-gel fluorescence scanning. This technique provides a rapid and sensitive method to assess changes in spermidine-related modifications in response to various stimuli.
Chemoproteomic Profiling for Target Identification
A more advanced application is the use of this compound in chemoproteomic workflows to identify direct binding proteins. In this approach, cells are treated with this compound, and in some probe designs, a photo-reactive group is also included to covalently crosslink the probe to its binding partners upon UV irradiation. After cell lysis, the alkyne-tagged protein complexes are conjugated to a biotin-azide via click chemistry. These biotinylated proteins can then be enriched using streptavidin-coated beads, separated by SDS-PAGE, and identified by mass spectrometry.[2][3][4] This powerful technique has been instrumental in identifying novel spermidine-binding proteins, such as the mitochondrial trifunctional protein (MTP).[5][6]
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound and the click chemistry reaction.
| Parameter | Value | Reference(s) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][7] |
| Rate Acceleration (vs. Uncatalyzed) | 107 - 108 | [1] |
| Optimal pH Range | 4 - 12 | [1] |
| Biocompatibility | High (can be performed in aqueous buffers and cell lysates) | [8] |
Table 1: Quantitative Parameters of the CuAAC Click Reaction
| Protein Target | Binding Affinity (Kd) of Spermidine | Notes | Reference(s) |
| Mitochondrial Trifunctional Protein (MTP) α and β subunits | "Strong affinity" (specific Kd not reported) | Spermidine binds to both subunits and allosterically enhances enzymatic activity. | [5][6] |
| Putrescine-binding protein PotF (mutant) | ~3.1 µM | This value is for a mutated bacterial periplasmic binding protein engineered to have a high affinity for spermidine and serves as an example of the potential binding affinities of polyamine-binding proteins. | [9] |
Table 2: Binding Affinities of Spermidine to Protein Targets
Experimental Protocols
Protocol 1: Metabolic Labeling and In-Gel Fluorescence Analysis
This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-tagged probe, followed by lysis, click chemistry with a fluorescent azide, and in-gel fluorescence analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Azide-functionalized fluorophore (e.g., TAMRA-azide, AF568-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound (typically in the low micromolar range).
-
Incubate for a specified period (e.g., 4-24 hours) to allow for probe incorporation.[10]
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Quantify the protein concentration.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50-100 µg) with the azide-fluorophore, copper(II) sulfate, and a copper-chelating ligand like THPTA or TBTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation and Gel Electrophoresis:
-
Precipitate the protein to remove excess reagents, or directly add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, wash the gel with deionized water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[10]
-
Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize total protein loading.
-
Protocol 2: Chemoproteomic Target Identification
This protocol outlines a general workflow for identifying this compound binding proteins using a biotin-azide tag for enrichment.
Materials:
-
Materials from Protocol 4.1 (excluding fluorescent azide)
-
Biotin-azide
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometer
Procedure:
-
Metabolic Labeling and Cell Lysis:
-
Follow steps 1 and 2 from Protocol 4.1. For photo-affinity probes, include a UV crosslinking step before cell lysis.
-
-
Click Chemistry with Biotin-Azide:
-
Perform the click reaction as described in step 3 of Protocol 4.1, substituting the fluorescent azide with biotin-azide.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-coated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Spermidine-mediated induction of autophagy via EP300 inhibition.
Caption: Spermidine's activation of the Mitochondrial Trifunctional Protein (MTP).
Experimental Workflows
Caption: Workflow for metabolic labeling and in-gel fluorescence detection.
Caption: Workflow for chemoproteomic identification of spermidine-binding proteins.
Conclusion
This compound, by virtue of its bioorthogonal alkyne handle, has emerged as an indispensable tool for the detailed investigation of spermidine's biological roles. It enables researchers to visualize, identify, and quantify spermidine-modified proteins and direct binding partners within complex biological systems. The combination of metabolic labeling and chemoproteomics, powered by the robust and efficient click chemistry, continues to unravel the intricate network of spermidine's interactions and its influence on critical cellular pathways. The methodologies and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at further elucidating the multifaceted functions of spermidine in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Spermidine activates mitochondrial trifunctional protein and improves antitumor immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Fine-tuning spermidine binding modes in the putrescine binding protein PotF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spermidine-Alkyne: A Technical Guide for Advanced Polyamine Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of spermidine-alkyne as a powerful chemical probe for the investigation of polyamine biology. Polyamines like spermidine (B129725) are crucial for fundamental cellular processes, including cell growth, differentiation, and gene expression.[1][2] Dysregulation of polyamine metabolism is implicated in numerous diseases, most notably cancer, making the polyamine transport system (PTS) and metabolic pathways attractive targets for therapeutic intervention.[1][3] this compound, a derivative equipped with a bioorthogonal alkyne handle, enables precise tracking and identification of spermidine-interacting molecules within complex biological systems.
Core Principle: Bioorthogonal Labeling and Click Chemistry
The utility of this compound is rooted in bioorthogonal chemistry. The alkyne functional group is chemically inert within biological systems but can undergo a highly specific and efficient reaction with an azide-containing molecule.[4] This process, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to the spermidine probe after it has been metabolically incorporated into cells.[4][5]
This two-step approach—metabolic labeling followed by click chemistry—offers significant advantages over traditional methods by allowing researchers to visualize, isolate, and identify spermidine-binding proteins and other molecular partners with high specificity and minimal perturbation of the cellular environment.[6][7]
Experimental Workflow Overview
The application of this compound as a probe follows a general workflow, from initial cell treatment to downstream analysis. This process allows for the specific labeling and subsequent detection of molecules that have incorporated or bound to the spermidine analog.
Caption: Workflow for using this compound probes.
Key Biological Application: Probing eIF5A Hypusination
Spermidine is the sole substrate for the post-translational modification known as hypusination, which is critical for the function of the eukaryotic translation initiation factor 5A (eIF5A).[8][9] This process is essential for mitochondrial function, autophagy, and has been implicated in aging and cognitive health.[10][11][12] this compound can be used to trace the incorporation of spermidine into eIF5A, providing a direct method to study the dynamics of this crucial pathway.
Caption: The enzymatic pathway of eIF5A hypusination.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments involving alkyne-based probes, derived from established protocols and studies.
Table 1: Metabolic Labeling Parameters
| Parameter | Value | Cell Type / System | Reference |
|---|---|---|---|
| Probe Concentration | 1 - 10 µM | HeLa, MCF7, GT1-7 Cells | [1][13][14] |
| Incubation Time | 4 - 16 hours | Mammalian Cell Lines | [1][15] |
| Inhibitor (Optional) | 100 µM Benzyl Viologen | MCF7 Cells | [1] |
| Lovastatin (Optional) | 10 µM | HeLa Cells |[13][16] |
Table 2: Click Chemistry (CuAAC) Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Reference |
|---|---|---|---|
| Azide Reporter | 2.5 - 10 mM in DMSO | 25 - 100 µM | [5][17][18] |
| Copper (II) Sulfate (CuSO₄) | 20 - 100 mM in H₂O | 1 mM | [5][17] |
| Ligand (THPTA/TBTA) | 100 - 200 mM in H₂O | 2 - 5 mM | [5][17] |
| Reducing Agent (Na-Ascorbate) | 100 - 300 mM in H₂O | 5 - 15 mM | [5][17] |
| Reaction Time | - | 30 - 60 minutes | [5][17] |
| Temperature | - | Room Temperature |[5][17] |
Table 3: Analytical Detection Limits for Polyamines
| Technique | Analyte | Limit of Detection (LOD) | Sample Type | Reference |
|---|---|---|---|---|
| HPLC | Polyamines | 0.5 nmol/mL | Biological Fluids | [19] |
| GC-MS | Spermidine | 100 ng/g | Brain Tissue | [20] |
| Fluorescence Assay | Spermine / Spermidine | 0.70 µM / 1.17 µM | Urine | [21] |
| mCE-MS | Spermidine | 0.25 ng/mL | Blood |[22] |
Detailed Experimental Protocols
These protocols are generalized starting points and should be optimized for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells on an appropriate vessel (e.g., coverslips for microscopy, multi-well plates for lysate analysis) and grow to 70-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 1-10 µM).[1][13]
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 4 to 16 hours.[1][15]
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unincorporated probe.
-
Downstream Processing: The cells are now ready for fixation (for microscopy) or lysis (for biochemical analysis).
Protocol 2: Click Chemistry (CuAAC) on Cell Lysates
This protocol is for labeling total protein from cells metabolically tagged with this compound.
-
Cell Lysis: Lyse the washed cells from Protocol 1 in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Reaction Mix Preparation: In a microfuge tube, combine the following in order:
-
Catalyst Addition:
-
Initiation:
-
Add 10 µL of 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.[5][17] Vortex immediately.
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5]
-
Analysis: The proteins in the lysate are now covalently labeled with the reporter and are ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning or affinity purification followed by mass spectrometry.[23]
Protocol 3: Click Chemistry for Fluorescence Microscopy
This protocol is for visualizing the localization of incorporated this compound in fixed cells.
-
Cell Labeling and Fixation: Grow and label cells with this compound on glass coverslips as described in Protocol 1. After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Wash the fixed cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail: Prepare a fresh cocktail for each sample:
-
100 µM Azide-fluorophore
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (add last)
-
PBS to final volume
-
-
Labeling: Remove the permeabilization buffer, add the click reaction cocktail to the coverslips, and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with a DNA dye like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence or confocal microscope.[14][15]
Conclusion and Future Directions
This compound is a versatile and powerful tool for dissecting the complex roles of polyamines in cellular physiology and disease. Its application in conjunction with click chemistry enables a wide range of analyses, from high-resolution imaging of subcellular localization to the unbiased, proteome-wide identification of spermidine-binding proteins.[24][25] This approach is invaluable for researchers in fundamental cell biology and for professionals in drug development seeking to validate the polyamine transport system as a therapeutic target or to understand the mechanism of action of polyamine-related drugs.[2] Future advancements may include the development of novel clickable polyamine analogs and the application of this technology in more complex systems, such as in vivo models, to further unravel the intricate biology of polyamines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 8. Spermidine-induced hypusination preserves mitochondrial and cognitive function during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermidine is the sole substrate for the hypusination of EIF5A [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 10. Spermidine-induced hypusination preserves mitochondrial and cognitive function during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eIF5A hypusination, boosted by dietary spermidine, protects from premature brain aging and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Spermidine-mediated hypusination of translation factor EIF5A improves mitochondrial fatty acid oxidation and prevents non-alcoholic steatohepatitis progression. [scholars.duke.edu]
- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. confluore.com [confluore.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spermine and Spermidine Detection through Restricted Intramolecular Rotations in a Tetraphenylethylene Derivative [mdpi.com]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Application of Spermidine-Alkyne: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of spermidine-alkyne, a pivotal chemical probe in the field of chemical biology and proteomics. This compound, a derivative of the natural polyamine spermidine (B129725) featuring a terminal alkyne group, serves as a powerful tool for the identification and characterization of spermidine-binding proteins and for elucidating the intricate roles of polyamines in cellular processes. This document details the synthetic strategies for creating this probe, provides in-depth experimental protocols for its use in chemoproteomic workflows, and presents quantitative data in a clear, tabular format. Furthermore, it includes essential visualizations of experimental and logical workflows using the DOT language to facilitate a deeper understanding of the methodologies and their implications in research and drug development.
Discovery and Significance
The study of polyamines such as spermidine has been a focal point of biomedical research due to their fundamental roles in cell growth, proliferation, and differentiation.[1][2] However, understanding the precise molecular interactions of spermidine within the cellular milieu has been challenging due to its small size and ubiquitous nature. The development of this compound as a chemical probe represents a significant advancement in overcoming these hurdles.
This compound is a synthetically modified version of spermidine that incorporates a terminal alkyne functional group.[3][4] This "handle" allows for the covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This approach enables the specific labeling, enrichment, and identification of proteins that bind to spermidine.
A key application of this compound is in chemoproteomics to profile spermidine-binding proteins. A notable example is the development of a spermidine-based chemoproteomic probe (referred to as "probe 2" in a 2024 study by Singh VP, et al.) that incorporates both an alkyne handle and a diazirine moiety for photo-crosslinking.[8][9] This dual-functionalized probe has been instrumental in identifying a host of spermidine-binding proteins, particularly within the mitochondria, and has shed light on the role of spermidine in enhancing mitochondrial fatty acid oxidation and antitumor immunity.[8][9]
Synthesis of this compound Probes
The synthesis of a this compound probe, particularly one that also includes a phot-reactive group like a diazirine, involves a multi-step organic synthesis approach. Below is a generalized synthetic scheme based on the principles of organic chemistry and adaptations from related literature for creating such probes.
Generalized Synthetic Scheme:
The synthesis typically starts with a protected spermidine backbone, which is then sequentially functionalized with the alkyne handle and the diazirine moiety. Protecting groups are crucial to ensure regioselectivity during the reactions.
dot
Caption: Generalized synthetic workflow for a spermidine-diazirine-alkyne probe.
Experimental Protocols
The primary application of this compound is in chemoproteomic experiments to identify binding partners. The following protocols are based on established methodologies.[9]
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HEK293) at an appropriate density and allow them to adhere overnight.
-
Polyamine Depletion (Optional but Recommended): To enhance the uptake and incorporation of the this compound probe, deplete endogenous polyamines by treating the cells with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), for 48 hours.
-
Probe Incubation: Add the this compound probe to the cell culture medium at a final concentration of 1-10 µM. Incubate for the desired period (e.g., 4-24 hours) to allow for cellular uptake and binding to target proteins.
In-situ Photo-Crosslinking and Cell Lysis
-
Photo-Crosslinking: If using a probe with a diazirine moiety, wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) for a specified time to induce covalent crosslinking of the probe to interacting proteins.
-
Cell Lysis: After crosslinking, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled proteins), an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[6]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow the click reaction to proceed to completion.
Enrichment and Proteomic Analysis
-
Enrichment (for biotin-tagged proteins): Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.
dot
Caption: Experimental workflow for chemoproteomic profiling using this compound.
Data Presentation
Quantitative data from chemoproteomic experiments using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Key Parameters for this compound Chemoproteomics
| Parameter | Typical Value/Range | Notes |
| Cell Line | HEK293, HeLa, etc. | Cell type-dependent variations may occur. |
| DFMO Treatment | 2.5 mM for 48 h | Optional, for enhancing probe incorporation. |
| Probe Concentration | 1 - 10 µM | Optimize for each cell line and experiment. |
| Probe Incubation Time | 4 - 24 h | Time-dependent labeling can be assessed. |
| UV Crosslinking | 365 nm for 20 min | Only for probes containing a diazirine group. |
| Biotin-Azide Conc. | 50 - 100 µM | Ensure sufficient excess for complete reaction. |
| Copper(II) Sulfate | 1 mM | |
| Sodium Ascorbate | 5 mM | Freshly prepared solution is recommended. |
| Ligand (e.g., TBTA) | 100 µM | |
| Click Reaction Time | 1 - 2 h at RT |
Table 2: Representative Spermidine-Binding Proteins Identified by Chemoproteomics
| Protein Accession | Gene Symbol | Protein Name | Cellular Compartment | Fold Enrichment |
| P05023 | ATP1A1 | Sodium/potassium-transporting ATPase subunit alpha-1 | Membrane | 3.62 |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | Cytoplasm | 4.15 |
| Q9Y266 | HADHA | Trifunctional enzyme subunit alpha, mitochondrial | Mitochondrion | 5.21 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | Ribosome | 3.98 |
| This is a representative list based on published data. Actual results will vary. |
Signaling and Interaction Pathways
The identification of spermidine-binding proteins allows for the construction of interaction networks and the elucidation of signaling pathways modulated by spermidine. For instance, the identification of mitochondrial proteins like HADHA suggests a direct role for spermidine in regulating mitochondrial metabolism.
dot
Caption: Simplified logical diagram of spermidine's roles and interactions.
Conclusion and Future Directions
This compound has emerged as an indispensable tool for dissecting the complex biology of polyamines. The chemoproteomic strategies outlined in this guide provide a robust framework for identifying the direct molecular targets of spermidine, thereby offering unprecedented insights into its mechanisms of action. Future applications of this compound and related probes will likely focus on exploring the dynamics of spermidine interactions in different cellular contexts, disease states, and in response to therapeutic interventions. The continued development of novel polyamine-based probes will undoubtedly accelerate the discovery of new drug targets and the development of innovative therapeutic strategies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Efficient production of spermidine from Bacillus amyloliquefaciens by enhancing synthesis pathway, blocking degradation pathway and increasing precursor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. jenabioscience.com [jenabioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Exploring the Interactome of Spermidine with Spermidine-Alkyne Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725), a ubiquitous polyamine, is a critical regulator of fundamental cellular processes, including cell growth, proliferation, and autophagy. Its dysregulation has been implicated in a range of diseases, from cancer to neurodegenerative disorders. Understanding the complex network of protein interactions that spermidine engages in—its interactome—is paramount for elucidating its molecular mechanisms and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the use of spermidine-alkyne probes as a powerful chemical biology tool to explore the spermidine interactome. We will delve into the experimental protocols, present quantitative data on identified spermidine-binding proteins, and visualize the intricate signaling pathways involved.
The Power of this compound Probes
Traditional methods for studying protein-small molecule interactions often lack the ability to capture these interactions within a native cellular context. The development of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized this field.[1][2][3] this compound probes are synthetic analogues of spermidine that incorporate a terminal alkyne group.[4] This small, bio-inert handle allows for the covalent labeling of spermidine-binding proteins in live cells or cell lysates. Subsequent "clicking" of a reporter tag, such as biotin (B1667282) or a fluorophore, to the alkyne group enables the enrichment, identification, and visualization of these target proteins.[1][2]
Quantitative Analysis of the Spermidine Interactome
The application of this compound probes coupled with advanced mass spectrometry-based proteomics has enabled the identification of a significant number of spermidine-binding proteins. A recent chemoproteomic study successfully identified 140 proteins that interact with spermidine in a cellular context.[2][5][6][7] A significant portion of these proteins were found to be localized in the mitochondria, highlighting the crucial role of spermidine in mitochondrial function.[5][6] The table below summarizes a selection of these identified proteins, categorized by their primary cellular function.
| Protein Category | Identified Proteins (Selection) | Primary Function | Reference |
| Mitochondrial Metabolism | HADHA, ACADVL, ECHS1, HSD17B10 | Fatty acid beta-oxidation, amino acid metabolism | [5][6] |
| Translation & Ribosome | RPL series, RPS series, EIF5A | Protein synthesis, translation initiation | [8] |
| RNA Binding & Processing | HNRNP series, DDX series, PABPC1 | RNA splicing, transport, and stability | [9][10] |
| Chaperones & Folding | HSP90 series, HSP70 series, CCT series | Protein folding and stability | |
| Cytoskeletal | ACTB, TUBB series, VIM | Cell structure and motility | |
| Signaling | PRKG1, MAP2K2, YWHA series | Signal transduction pathways | [11] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the exploration of the spermidine interactome using this compound probes.
Synthesis of N1-Propargyl-Spermidine (this compound Probe)
This protocol is a representative synthesis based on established methods for amine alkylation.
Materials:
-
Spermidine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve spermidine (1.0 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (3.0 equivalents).
-
Alkylation: To the stirring suspension, add propargyl bromide (1.5 equivalents) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 12 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure N1-propargyl-spermidine.
Cell Culture and Labeling with this compound Probe
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Seeding: Seed the cells in a culture dish and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Incubation: Treat the cells with the this compound probe at a final concentration of 1-10 µM in the culture medium. The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically for each cell line.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Click Chemistry for Biotinylation of Labeled Proteins
Materials:
-
Cell lysate containing this compound labeled proteins
-
Biotin-azide (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (freshly prepared stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (stock solution in DMSO)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein), biotin-azide (final concentration 50-100 µM), and TBTA (final concentration 50-100 µM).
-
Initiation of Click Reaction: Add freshly prepared TCEP or sodium ascorbate (final concentration 1 mM) to the mixture, followed by CuSO₄ (final concentration 100 µM).
-
Incubation: Vortex the reaction mixture and allow it to react at room temperature for 1-2 hours in the dark.
-
Protein Precipitation (Optional): The biotinylated proteins can be precipitated using a methanol/chloroform precipitation method to remove excess reagents.
Enrichment and Mass Spectrometry Analysis of Biotinylated Proteins
Materials:
-
Streptavidin-conjugated beads (e.g., magnetic beads)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin for in-gel or on-bead digestion
-
LC-MS/MS instrumentation
Procedure:
-
Enrichment: Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer. Subsequently, the proteins can be separated by SDS-PAGE followed by in-gel trypsin digestion, or directly digested on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins by searching the MS/MS data against a protein database.
Visualizing Spermidine's Role: Signaling Pathways and Experimental Workflows
To better understand the functional implications of the spermidine interactome, it is crucial to visualize the signaling pathways in which these proteins participate and the workflow used to identify them.
Caption: Spermidine Biosynthesis and Key Signaling Pathways.
The diagram above illustrates the biosynthesis of spermidine from ornithine and its subsequent influence on critical cellular processes such as the hypusination of eIF5A, which is essential for translation, as well as autophagy, MAPK signaling, and the regulation of reactive oxygen species (ROS).
Caption: Workflow for Spermidine Interactome Profiling.
This flowchart outlines the key steps in identifying spermidine-binding proteins using a this compound probe, from cellular labeling to mass spectrometry-based identification.
Conclusion and Future Directions
The use of this compound probes in conjunction with chemoproteomics has significantly advanced our understanding of the cellular roles of spermidine. The identification of a large and diverse set of interacting proteins provides a valuable resource for the scientific community and opens up new avenues for research into the molecular basis of spermidine's biological functions. Future studies will likely focus on validating these interactions, exploring their functional consequences in more detail, and investigating how the spermidine interactome is altered in different disease states. This powerful approach holds great promise for the discovery of novel drug targets and the development of innovative therapeutic strategies that modulate spermidine signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102659605A - Synthesizing method of spermidine - Google Patents [patents.google.com]
- 6. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomics Coupled to Proteomics Reveals Novel Targets for the Protective Role of Spermine in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine inactivates proteasome activity and enhances ferroptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine-Regulated Translation of Spermidine/Spermine-N1-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine-regulated translation of spermidine/spermine-N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic and metabolomic analyses reveal the novel targets of spermine for alleviating diabetic cardiomyopathy in type II diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Spermidine in Cell Growth and Proliferation: A Technical Guide
Abstract: Spermidine (B129725), a ubiquitous natural polyamine, is fundamentally involved in the maintenance of cellular homeostasis and the regulation of key physiological processes. Its roles extend from modulating cell growth and proliferation to influencing longevity and disease states. This technical guide provides an in-depth exploration of the molecular mechanisms through which spermidine exerts its effects on cell cycle progression, protein translation, and crucial signaling pathways. We detail the critical function of spermidine in the hypusination of eukaryotic translation initiation factor 5A (eIF5A), its intricate relationship with the AMPK/mTOR and MAPK signaling cascades, and its capacity to induce autophagy. This document summarizes key quantitative data, presents detailed experimental protocols for studying spermidine's function, and offers visual representations of the core pathways, aiming to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are small, polycationic molecules essential for a vast array of biological processes.[1] At physiological pH, their positive charges facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene regulation, transcription, and translation.[2][3][4] Spermidine, in particular, has emerged as a critical regulator of cell growth, proliferation, differentiation, and apoptosis.[4][5] Its intracellular concentrations are tightly regulated and fluctuate during the cell cycle, typically increasing during periods of active proliferation.[6][7] A decline in endogenous spermidine levels is associated with aging and age-related diseases, while external supplementation has been shown to extend lifespan and healthspan across various species, from yeast to mice.[2][3] This guide dissects the core molecular underpinnings of spermidine's significance in cellular proliferation.
Core Mechanisms of Spermidine in Cell Proliferation
Spermidine's influence on cell growth is not monolithic; it operates through several distinct yet interconnected mechanisms that are fundamental to cellular viability and division.
Regulation of the Cell Cycle
Polyamines are indispensable for proper cell cycle progression. Their levels are known to double over the course of the cell cycle, with biosynthetic activity peaking around the G1/S and S/G2 transitions.[6][7] Depletion of the intracellular polyamine pool has profound effects on cell proliferation. Specifically, the absence of spermidine can halt the cell cycle in the G1 phase by altering the expression of key cell cycle regulators.[5] Furthermore, preventing the necessary increase in polyamine levels can prolong the S-phase, indicating a crucial role for these molecules in achieving optimal rates of DNA replication.[7] In some cell types, such as cervical cancer cells, spermidine treatment has been shown to induce S-phase arrest in a dose-dependent manner.[8]
The Hypusination of eIF5A: A Critical Function
One of the most specific and vital functions of spermidine is its role as the exclusive substrate for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).[9][10] This two-step enzymatic process, known as hypusination, converts a specific lysine (B10760008) residue on the eIF5A precursor into the unique amino acid hypusine, rendering the factor active.[11]
Hypusinated eIF5A is essential for the translation of a subset of mRNAs, particularly those containing polyproline tracts, and is therefore indispensable for cell proliferation and viability.[11] Studies in yeast have shown that even when intracellular spermidine is limited to less than 0.2% of normal levels, a significant portion (up to 54%) is dedicated to eIF5A hypusination, highlighting this as a paramount function for supporting growth.[12] The absolute requirement for this modification underscores its importance as a central mechanism linking spermidine to cell proliferation.[9]
Induction of Autophagy
Spermidine is a potent and well-documented inducer of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to maintain homeostasis.[2][3][13] This function is causally linked to many of spermidine's anti-aging and health-promoting benefits.[2] Spermidine primarily induces autophagy by inhibiting the activity of several acetyltransferases, notably EP300.[2][14] The inhibition of EP300 leads to the deacetylation of key autophagy-related proteins (Atgs), promoting the formation of autophagosomes.[3][5] While often viewed as a survival mechanism under stress, the basal level of autophagy induced by spermidine is crucial for cellular quality control, which indirectly supports sustained, healthy proliferation by preventing the accumulation of cytotoxic components.[15]
Key Signaling Pathways Modulated by Spermidine
Spermidine intersects with major signaling networks that govern cellular metabolism, growth, and stress responses. Its ability to modulate these pathways is central to its role in proliferation.
The AMPK/mTOR Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a master regulator of cell growth and anabolism, while AMPK (AMP-activated protein kinase) acts as a crucial energy sensor that, when activated, inhibits anabolic processes (including mTOR) to conserve energy.[16][17] Spermidine has been shown to activate AMPK and consequently inhibit mTORC1 signaling.[18][19] This action is consistent with its role as an autophagy inducer, as mTORC1 is a potent negative regulator of autophagy.[16] By modulating the AMPK/mTOR axis, spermidine can shift the cellular state from anabolic growth towards maintenance and quality control, a balance that is critical for long-term cell viability and healthy proliferation.[18] In some contexts, polyamine depletion has been shown to alter the phosphorylation of mTORC1 downstream targets like 4EBP1 and p70S6K, further linking polyamine homeostasis to mTOR signaling.[16][17]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling route that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.[5][20] Studies have suggested that the MAPK pathway is a primary conduit for spermidine's effects.[20] Spermidine can upregulate the expression of MAPK family genes and modulate MAPK phosphorylation.[3][5] For instance, in porcine enterocytes, the pro-proliferative effect of spermidine was linked to the activation of the ERK1/2 signaling pathway.[21] This indicates that in addition to its role in metabolic regulation and quality control, spermidine can directly engage core proliferative signaling cascades.
Quantitative Data Summary
The effects of spermidine are highly dependent on concentration and cell type. The following tables summarize quantitative data from key studies.
Table 1: Effect of Spermidine Concentration on Cell Proliferation and eIF5A Hypusination
| Cell Type/Organism | Spermidine Concentration | Observed Effect | Reference |
|---|---|---|---|
| S. cerevisiae (yeast auxotroph) | 10⁻⁸ M | Sufficient for near-normal growth; hypusinated eIF5A at ~5% of wild-type levels. | [12] |
| S. cerevisiae (yeast auxotroph) | 10⁻⁹ M | Hypusinated eIF5A at <2% of levels seen with 10⁻⁶ M spermidine. | [12] |
| Porcine Enterocytes (IPEC-J2) | 8 µmol/L (8 µM) | Optimal concentration for stimulating cell proliferation. | [21] |
| Porcine Enterocytes (IPEC-J2) | > 16 µmol/L (16 µM) | Significantly decreased cell numbers compared to control. | [21] |
| Human Cervical Cancer (HeLa) | Dose-dependent (unspecified range) | Reduced cell proliferation and arrested cell cycle at S phase. |[8] |
Experimental Protocols
Investigating the role of spermidine requires specific methodologies to manipulate and measure polyamine levels and their downstream effects.
Polyamine Depletion and Rescue
This protocol is used to demonstrate the necessity of spermidine for cell proliferation.
-
Objective: To deplete intracellular polyamines and observe the specific effect of spermidine rescue.
-
Reagents:
-
α-difluoromethylornithine (DFMO): An irreversible inhibitor of ornithine decarboxylase (ODC), blocking putrescine and subsequent spermidine/spermine synthesis.[4][21]
-
Diethylglyoxal bis(guanylhydrazone) (DEGBG): An inhibitor of S-adenosylmethionine decarboxylase (SAMDC), blocking the conversion of putrescine to spermidine.[21]
-
Spermidine solution for rescue experiments.
-
-
Methodology:
-
Culture cells (e.g., IPEC-J2, DU145) to ~60% confluency.[9][21]
-
Treat cells with an effective concentration of DFMO (e.g., 1-5 mM) to deplete putrescine and spermidine.
-
Alternatively, treat cells with DEGBG (e.g., 10 µM) to specifically block spermidine synthesis from putrescine.[21]
-
For rescue experiments, add back exogenous spermidine (e.g., 8 µM) to the DEGBG-treated culture medium.[21]
-
Incubate for 24-96 hours.
-
Assess cell proliferation using methods described in Protocol 5.2. The expected outcome is that spermidine, but not putrescine, will rescue the growth inhibition caused by DEGBG.[21]
-
Cell Proliferation Analysis (CCK-8 Assay)
A quantitative colorimetric assay to measure cell viability and proliferation.
-
Objective: To quantify the effect of spermidine or its depletion on cell number.
-
Reagents: Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based reagent (e.g., MTT).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 0.5 x 10⁵ cells per well.[21]
-
Apply treatments as described in Protocol 5.1 (e.g., varying spermidine concentrations, inhibitors).
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of living cells. Calculate the percentage of proliferation relative to the untreated control.[8]
-
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Objective: To assess how spermidine or its depletion affects cell cycle progression.
-
Reagents: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol (B145695) (ice-cold).
-
Methodology:
-
Treat cells as required and harvest by trypsinization.
-
Wash cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Implications for Drug Development
The integral role of polyamines in proliferation has long made their metabolic pathway an attractive target for cancer therapy.[6][22] Inhibitors like DFMO have been explored to halt tumor growth by depleting intracellular polyamines.[23][24]
However, the relationship between spermidine and cancer is complex. While rapidly proliferating cancer cells require high levels of polyamines, epidemiological studies suggest that higher dietary spermidine intake is associated with reduced cancer-related mortality.[2][24][25] This paradox may be explained by spermidine's ability to induce cytoprotective autophagy and enhance anti-tumor immunosurveillance.[15][25] Spermidine administration can enhance the efficacy of chemotherapy in mouse models, an effect that is dependent on autophagy.[24] This dual role suggests that therapeutic strategies may need to be nuanced, potentially combining polyamine depletion in the tumor with systemic modulation to bolster immune responses.
Conclusion
Spermidine is a pleiotropic molecule of profound importance to cell growth and proliferation. Its significance is rooted in fundamental cellular processes, including the direct regulation of cell cycle machinery, its indispensable role as the substrate for the hypusination of eIF5A, and its modulation of key signaling hubs like the AMPK/mTOR and MAPK pathways. The ability of spermidine to induce autophagy adds a critical layer of cellular quality control that supports sustained, healthy proliferation. Understanding these intricate molecular mechanisms is paramount for researchers in cell biology and provides a crucial framework for professionals developing novel therapeutic strategies for diseases characterized by dysregulated cell proliferation, such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]
- 4. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cells and polyamines do it cyclically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Relevance of the Axis Spermidine/eIF5A for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. What is the role of spermidine in promoting longevity? - FocusHerb [focusherb.com]
- 14. rupress.org [rupress.org]
- 15. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes [imrpress.com]
- 22. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]
- 23. researchgate.net [researchgate.net]
- 24. cell-stress.com [cell-stress.com]
- 25. Spermidine as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Spermidine-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spermidine (B129725), a ubiquitous polyamine, plays a critical role in a multitude of cellular processes essential for health and longevity. Its molecular mechanisms, however, are complex and not fully elucidated. The development of spermidine-alkyne, a chemically tractable analogue of spermidine, has provided a powerful tool for the comprehensive investigation of its biological roles. This guide details the mechanism of action of this compound, focusing on its utility in identifying spermidine-binding proteins and its involvement in the crucial post-translational modification known as hypusination. We present quantitative proteomic data, detailed experimental protocols, and visualizations of key cellular pathways to provide a thorough understanding of this innovative research tool.
Core Mechanism: A Probe for Cellular Polyamine Interactions
This compound is a synthetic derivative of spermidine that incorporates a terminal alkyne group.[1][2] This small modification allows the molecule to function as a probe in "click chemistry" reactions, a set of biocompatible and highly specific chemical ligations.[1][2] The primary mechanism of action of this compound is to enter cells and mimic the behavior of endogenous spermidine, participating in its metabolic pathways and binding to its protein targets. The alkyne handle then permits the covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, enabling the identification and quantification of spermidine-interacting proteins.[3][4]
A key and highly specific covalent interaction of spermidine is its role as the sole substrate for the hypusination of eukaryotic initiation factor 5A (eIF5A).[5][6] This essential post-translational modification is critical for the proper function of eIF5A in protein synthesis.
The Hypusination of eIF5A: A Primary Covalent Modification
The most well-characterized covalent modification involving spermidine is the hypusination of a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A).[5][6] This two-step enzymatic process is essential for cell proliferation and survival.
Enzymatic Cascade of Hypusination:
-
Deoxyhypusine (B1670255) Synthase (DHS): This enzyme catalyzes the transfer of the aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This forms the intermediate, deoxyhypusine.[7][8]
-
Deoxyhypusine Hydroxylase (DOHH): This enzyme subsequently hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[7][8]
Figure 1: The eIF5A Hypusination Pathway. This diagram illustrates the two-step enzymatic process of eIF5A hypusination, where spermidine is the essential substrate.
The function of hypusinated eIF5A is primarily to facilitate the translation of mRNAs containing polyproline tracts, which can otherwise cause ribosome stalling.[5][7] By resolving these stalls, hypusinated eIF5A ensures the efficient synthesis of a subset of proteins crucial for various cellular functions, including cell cycle progression and mitochondrial function.
Quantitative Proteomic Profiling of Spermidine-Binding Proteins
The use of this compound probes in conjunction with quantitative mass spectrometry has enabled the identification of a broad spectrum of cellular proteins that interact with spermidine. A recent chemoproteomic study identified 140 proteins that are engaged in cellular interactions with spermidine.[3][4] A significant portion of these proteins are localized to the mitochondria, highlighting the critical role of spermidine in mitochondrial function.[3][4]
Table 1: Selected Spermidine-Binding Proteins Identified by Chemoproteomics
| Protein | Gene | Cellular Localization | Function |
| Hydroxyacyl-CoA dehydrogenase subunit alpha | HADHA | Mitochondrion | Fatty acid beta-oxidation |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | Mitochondrion | ATP synthesis |
| Elongation factor Tu, mitochondrial | TUFM | Mitochondrion | Mitochondrial protein translation |
| Heat shock protein 60 | HSPD1 | Mitochondrion | Protein folding |
| Deoxyhypusine synthase | DHPS | Cytoplasm | eIF5A hypusination |
| Eukaryotic translation initiation factor 5A-1 | EIF5A | Cytoplasm, Nucleus | Translation elongation |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton | Microtubule formation |
| 14-3-3 protein zeta/delta | YWHAZ | Cytoplasm | Signal transduction |
This table represents a selection of proteins from the 140 identified in the study by Singh et al. (2024). For a complete list, please refer to the supplementary information of the cited publication.[1][9]
Experimental Protocols
Synthesis of this compound
While several variations of this compound probes can be synthesized, a common approach involves the N-alkylation of spermidine with propargyl bromide.
Materials:
-
Spermidine
-
Propargyl bromide
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve spermidine in DCM and add triethylamine as a base.
-
Slowly add propargyl bromide to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(prop-2-yn-1-yl)spermidine.
Metabolic Labeling of Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete cell culture medium
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Treat the cells with the desired concentration of this compound (e.g., 10-100 µM) in fresh culture medium.
-
Incubate the cells for a specified period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction for Proteomic Analysis
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins for subsequent enrichment and mass spectrometry analysis.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE loading buffer
Procedure:
-
To a defined amount of protein lysate (e.g., 1 mg), add azide-PEG3-biotin to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Quench the reaction by adding EDTA.
-
The biotinylated proteins are now ready for enrichment using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry.
Visualizing Experimental and Logical Workflows
Figure 2: Chemoproteomic Workflow. This diagram outlines the key steps in identifying spermidine-binding proteins using this compound.
Downstream Signaling and Functional Implications
The identification of spermidine-binding proteins opens up new avenues for understanding its diverse cellular roles. For instance, the interaction of spermidine with mitochondrial proteins like HADHA and ATP synthase subunits directly links it to the regulation of fatty acid oxidation and energy metabolism.[3][4] This has significant implications for age-related decline in mitochondrial function and the development of metabolic diseases.
Furthermore, the central role of eIF5A hypusination in translating specific mRNAs suggests that spermidine levels can modulate entire cellular programs. For example, the translation of proteins involved in cell cycle control and apoptosis is influenced by the hypusination status of eIF5A.[2] This positions the spermidine-eIF5A axis as a potential therapeutic target in cancer and other proliferative disorders.
Figure 3: Downstream Effects of Spermidine. This diagram illustrates how spermidine, through eIF5A hypusination and other interactions, influences key cellular processes.
Conclusion
This compound has emerged as an indispensable tool for dissecting the complex biology of spermidine. Its ability to act as a metabolic probe for click chemistry has enabled the identification of a host of novel spermidine-binding proteins, providing unprecedented insight into its molecular interactions. The central role of spermidine in the hypusination of eIF5A underscores its importance in regulating protein synthesis and, consequently, a wide array of cellular functions. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers aiming to leverage the power of this compound in their investigations into cellular metabolism, aging, and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Labeling Cellular Proteins with Spermidine-Alkyne for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spermidine (B129725) is a crucial biogenic polyamine involved in a myriad of cellular processes, including cell growth, proliferation, and autophagy. Understanding the protein interaction landscape of spermidine is paramount to elucidating its molecular mechanisms and identifying potential therapeutic targets. This document provides a detailed protocol for the metabolic labeling of cellular proteins using a spermidine-alkyne probe, followed by chemoproteomic analysis to identify spermidine-binding proteins.
The workflow is based on the principles of bio-orthogonal chemistry. A synthetic spermidine analog containing a terminal alkyne group (this compound) is introduced to cultured cells. This probe is metabolically incorporated into proteins that interact with spermidine. Following incorporation, the cells are lysed, and the alkyne-tagged proteins are covalently linked to a reporter molecule (e.g., biotin-azide) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. The biotinylated proteins can then be enriched using streptavidin affinity purification and subsequently identified and quantified by mass spectrometry-based proteomics.[1][2][3]
Key Applications
-
Target Deconvolution: Identification of the cellular protein targets of spermidine and its analogs.
-
Drug Discovery: Screening for small molecules that modulate spermidine-protein interactions.[4]
-
Understanding Disease Mechanisms: Investigating the role of spermidine-protein interactions in various diseases, including cancer and neurodegenerative disorders.
-
Pathway Analysis: Elucidating the signaling pathways and cellular processes regulated by spermidine.
Experimental Workflow Overview
The overall experimental workflow for labeling, enriching, and identifying spermidine-binding proteins is depicted below.
Caption: General workflow for proteomic profiling of spermidine-binding proteins.
Quantitative Data Summary
The following table summarizes the number of identified spermidine-interacting proteins from a chemoproteomic study.
| Probe | Number of Identified Proteins | Cell Line | Reference |
| Spermidine-based chemoproteomic probe | 140 | Not Specified | [4] |
| Spermimic-binding proteins (spermidine analog) | 145 | Not Specified | [4] |
| Overlapping proteins (Spermidine and Spermimic) | 121 | Not Specified | [4] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with this compound
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate the cells in appropriate culture dishes and grow them to 70-80% confluency. The cell density should be optimized for the specific cell line.
-
Probe Preparation: Prepare the desired final concentration of the this compound probe in complete culture medium. A typical starting concentration is in the range of 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line that provides sufficient labeling without causing cytotoxicity.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the medium containing the this compound probe to the cells.
-
Incubation: Incubate the cells for a specified period. The incubation time can range from 2 to 24 hours. An initial time course experiment is recommended to determine the optimal labeling time.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Cell Lysis: Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the labeled proteome is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins
Materials:
-
Cell lysate containing this compound labeled proteins
-
Biotin-Azide (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared stock solution in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (stock solution in DMSO)
-
Ice-cold acetone (B3395972)
Procedure:
The following diagram illustrates the click chemistry reaction.
Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC).
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 1 mg protein sample in 500 µL of lysate, the final concentrations of the reagents are typically:
-
Biotin-Azide: 100 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Reaction Incubation: Add the click chemistry reagents to the cell lysate. It is recommended to add the reagents in the following order: biotin-azide, TCEP/ascorbate, TBTA, and finally CuSO₄. Vortex the mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: After the reaction, precipitate the proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours or overnight.
-
Protein Pellet Collection: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the proteins. Carefully discard the supernatant.
-
Washing: Wash the protein pellet with ice-cold methanol (B129727) or 80% acetone to remove excess reagents. Centrifuge again and discard the supernatant. Air-dry the pellet briefly.
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
Materials:
-
Protein pellet from Protocol 2
-
Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M Urea in 100 mM Tris-HCl pH 8.0, PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in 8 M urea by vortexing and sonication.
-
Streptavidin Enrichment: Incubate the solubilized proteome with pre-washed streptavidin-agarose beads for 2-4 hours at room temperature with gentle rotation.[5]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash sequence is:
-
Twice with 1% SDS in PBS
-
Twice with 8 M Urea in 100 mM Tris-HCl pH 8.0
-
Five times with PBS
-
-
On-Bead Digestion:
-
Reduction and Alkylation: Resuspend the beads in 8 M urea containing 10 mM DTT and incubate for 30 minutes at 37°C. Cool to room temperature and add 55 mM IAA, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea to less than 2 M with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute the peptides from the beads with a solution containing 50% acetonitrile (B52724) and 0.1% formic acid.
-
Sample Desalting: Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a suitable proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer). The identified proteins are the potential spermidine-interacting proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Suboptimal probe concentration or incubation time. | Perform a dose-response and time-course experiment to optimize labeling conditions. |
| Cell line is not amenable to metabolic labeling. | Test different cell lines. | |
| High background/non-specific binding | Incomplete removal of unincorporated probe. | Increase the number and stringency of PBS washes after labeling. |
| Insufficient washing during streptavidin enrichment. | Increase the number and stringency of wash steps. Use detergents like SDS in the initial washes. | |
| Inefficient click reaction | Degradation of click chemistry reagents. | Use freshly prepared solutions of TCEP/ascorbate. |
| Presence of copper chelators in the lysis buffer. | Ensure the lysis buffer is free of chelating agents like EDTA. | |
| Low number of identified proteins | Inefficient protein digestion. | Optimize the digestion protocol (e.g., trypsin concentration, incubation time). |
| Low abundance of target proteins. | Increase the starting amount of cell lysate. |
Conclusion
The this compound labeling strategy coupled with click chemistry and mass spectrometry provides a powerful platform for the unbiased identification of spermidine-binding proteins in a cellular context. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully apply this methodology to their specific research questions, ultimately advancing our understanding of the biological roles of spermidine.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermidine-Alkyne in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a ubiquitous polyamine that plays a critical role in a multitude of cellular processes, including the regulation of cell growth, proliferation, and autophagy. Its involvement in pathways linked to aging and disease has made it a molecule of significant interest in biomedical research and drug development. The ability to visualize the subcellular localization and dynamics of spermidine in living cells is crucial for understanding its mechanisms of action.
Spermidine-alkyne is a powerful chemical probe for this purpose. This analog of spermidine contains a terminal alkyne group, a small and biologically inert functional group. This "handle" allows for the covalent attachment of a fluorescent reporter molecule via "click chemistry," a highly specific and efficient bioorthogonal reaction. This enables the direct visualization of spermidine uptake, distribution, and association with cellular structures in real-time, providing valuable insights into its physiological and pathological roles.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The visualization of this compound in live cells is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells' polyamine transport system and distributed within the cytoplasm and organelles.
-
Fluorescent Labeling via Click Chemistry: A fluorescently-labeled azide- or cyclooctyne-containing dye is added to the cells. This dye then specifically reacts with the alkyne group on the spermidine probe, resulting in a stable, fluorescently tagged spermidine molecule that can be visualized by fluorescence microscopy. For live-cell imaging, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) is recommended to avoid copper-induced cytotoxicity.
Applications
-
Studying Polyamine Uptake and Distribution: Visualize the kinetics and subcellular localization of spermidine uptake in different cell types and under various physiological conditions.
-
Investigating the Role of Spermidine in Autophagy: Track the localization of spermidine during the induction and progression of autophagy.[1][2][3]
-
High-Throughput Screening: The protocol can be adapted for high-throughput screening assays to identify drugs that modulate spermidine uptake or distribution.
-
Understanding Disease Mechanisms: Investigate the role of spermidine in diseases where polyamine metabolism is dysregulated, such as cancer and neurodegenerative disorders.
Data Presentation
Table 1: Recommended Starting Concentrations for Live-Cell Imaging with this compound
| Reagent | Cell Type | Recommended Starting Concentration | Incubation Time | Notes |
| This compound | Mammalian cell lines (e.g., HeLa, U2OS) | 10 µM | 2-4 hours | Optimal concentration and time should be determined empirically for each cell line to ensure sufficient labeling without cytotoxicity. |
| DBCO-Fluorophore (e.g., DBCO-488, DBCO-546) | Mammalian cell lines | 5-20 µM | 30-60 minutes | Use a fluorophore with excitation/emission spectra compatible with your imaging setup. |
Table 2: Quantitative Data on Spermidine-Induced Autophagy
| Spermidine Concentration | Cell Line | Key Observation | Reference |
| 1 µM | GT1-7 | Induction of autophagic flux. | [2] |
| 10 µM | GT1-7 | Significant increase in LC3-II levels and autophagosome pool size. | [2] |
| 20 µM | - | Sustained and enhanced autophagosome turnover. | [1] |
Note: The data in Table 2 is for unlabeled spermidine and serves as a reference for the expected biological response.
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of this compound using Copper-Free Click Chemistry (SPAAC)
This protocol is designed for live-cell imaging and minimizes cytotoxicity by avoiding the use of a copper catalyst.
Materials:
-
This compound
-
DBCO-conjugated fluorescent dye (e.g., DBCO-488)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Metabolic Labeling with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Fluorescent Labeling with DBCO-Dye:
-
Prepare a stock solution of the DBCO-conjugated fluorescent dye (e.g., 10 mM in DMSO).
-
Dilute the DBCO-dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 10 µM.
-
Remove the this compound containing medium and wash the cells twice with pre-warmed PBS.
-
Add the DBCO-dye containing imaging medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to imaging using a fluorescence microscope equipped with an environmental chamber.
-
Acquire images using the appropriate filter set for the chosen fluorophore.
-
Optimization and Controls:
-
Concentration: Titrate the concentration of both this compound and the DBCO-dye to find the optimal balance between signal intensity and cell health.
-
Incubation Time: Optimize the incubation times for both labeling steps.
-
Negative Controls:
-
Cells not treated with this compound but incubated with the DBCO-dye to assess background fluorescence.
-
Cells treated with this compound but not the DBCO-dye.
-
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the labeling conditions are not toxic to the cells.
Protocol 2: Investigating this compound Localization during Autophagy
This protocol builds upon Protocol 1 to visualize the dynamics of spermidine during chemically induced autophagy.
Additional Materials:
-
Autophagy inducer (e.g., Rapamycin, Torin 1, or nutrient starvation medium like EBSS)
-
Autophagy marker (e.g., a cell line stably expressing GFP-LC3 or an antibody for LC3 if performing fixed-cell analysis post-imaging)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Induction of Autophagy:
-
After the fluorescent labeling step (Protocol 1, step 3), replace the medium with live-cell imaging medium containing the autophagy inducer at a pre-determined optimal concentration (e.g., 100 nM Rapamycin).
-
For starvation-induced autophagy, replace the medium with pre-warmed Earle's Balanced Salt Solution (EBSS).
-
-
Time-Lapse Imaging:
-
Immediately begin time-lapse imaging to capture the dynamic redistribution of the this compound signal upon autophagy induction.
-
If using a GFP-LC3 cell line, acquire images in both the this compound channel and the GFP channel to observe co-localization with autophagosomes (LC3 puncta).
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for a duration of 1-4 hours.
-
Visualizations
References
- 1. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Pull-down Assays Using Biotinylated Spermidine-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a naturally occurring polyamine involved in various critical cellular processes, including cell growth, proliferation, and autophagy. Understanding the protein interaction network of spermidine is crucial for elucidating its molecular mechanisms and identifying potential therapeutic targets. This document provides detailed application notes and protocols for the identification of spermidine-binding proteins using a chemoproteomic approach. This method utilizes a biotinylated spermidine-alkyne probe in combination with click chemistry and mass spectrometry-based proteomics.
The workflow involves the metabolic labeling of cells with a specially designed this compound probe. This probe is cell-permeable and incorporates an alkyne group. Following incubation, cell lysates are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a biotin-azide tag. This reaction covalently links biotin (B1667282) to the spermidine probe that has bound to its target proteins. The biotinylated protein complexes are then enriched using streptavidin-coated beads, isolated, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the sensitive and specific identification of spermidine-interacting proteins in a cellular context.
Key Applications
-
Target Identification: Elucidate the direct binding partners of spermidine within the cellular proteome.
-
Pathway Analysis: Uncover the signaling pathways and cellular processes modulated by spermidine.
-
Drug Discovery: Identify novel protein targets for the development of therapeutics that modulate spermidine-related pathways.
-
Mechanism of Action Studies: Investigate the molecular mechanisms underlying the physiological and pathological roles of spermidine.
Experimental Protocols
This section provides a detailed methodology for performing a pull-down assay using a biotinylated this compound probe.
Protocol 1: Synthesis of this compound Probe
The synthesis of a this compound probe is a prerequisite for this workflow. While several synthetic routes are possible, a general approach involves the functionalization of spermidine with an alkyne-containing moiety. For detailed synthetic procedures, researchers should refer to specialized organic chemistry literature. A commercially available this compound probe can also be used.
Protocol 2: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture dish and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with the this compound probe at a final concentration of 10-50 µM in the cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation time is 18-24 hours.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein lysate (1-2 mg of total protein)
-
Biotin-azide (final concentration of 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM, from a fresh 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM, from a 1.7 mM stock in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) (final concentration of 1 mM, from a fresh 50 mM stock in water)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Wash the beads three times with the lysis buffer by immobilizing the beads with a magnetic stand and aspirating the supernatant.
-
-
Protein Binding:
-
Add the click chemistry reaction mixture to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Immobilize the beads on a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes sequentially, with each wash step involving resuspension of the beads and incubation for 5-10 minutes with rotation:
-
Two washes with lysis buffer containing 1% SDS.
-
Two washes with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Two washes with lysis buffer.
-
-
-
Elution (for Mass Spectrometry):
-
After the final wash, resuspend the beads in a buffer suitable for on-bead digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Proceed with standard protocols for reduction, alkylation, and tryptic digestion of the bead-bound proteins.
-
The resulting peptides are then collected for LC-MS/MS analysis.
-
Protocol 5: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the digested peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt) to identify the proteins.
-
Perform quantitative analysis to determine the relative abundance of proteins in the this compound pull-down sample compared to a negative control (e.g., a sample treated with a control compound or no probe).
-
Identified proteins that are significantly enriched in the this compound sample are considered potential spermidine-binding proteins.
-
Data Presentation
The following table summarizes a subset of proteins identified as potential spermidine interactors from a chemoproteomic study. The data is presented with their respective gene names, protein names, and quantitative values (e.g., Log2 fold change and p-value) indicating the enrichment in the this compound pull-down compared to a control.
| Gene Name | Protein Name | Log2 (Fold Change) | -Log10 (p-value) |
| HADHA | Trifunctional enzyme subunit alpha, mitochondrial | 3.5 | 4.2 |
| ECHS1 | Enoyl-CoA hydratase, mitochondrial | 3.2 | 3.8 |
| ACADVL | Very long-chain specific acyl-CoA dehydrogenase, mitochondrial | 3.1 | 3.5 |
| HSD17B10 | 17-beta-hydroxysteroid dehydrogenase type 10, mitochondrial | 2.9 | 3.3 |
| ACAA2 | 3-ketoacyl-CoA thiolase, mitochondrial | 2.8 | 3.1 |
| DECR1 | 2,4-dienoyl-CoA reductase, mitochondrial | 2.7 | 3.0 |
| CPT2 | Carnitine O-palmitoyltransferase 2, mitochondrial | 2.6 | 2.9 |
| ECI1 | Enoyl-CoA delta isomerase 1, mitochondrial | 2.5 | 2.8 |
| ACAT1 | Acetyl-CoA acetyltransferase, mitochondrial | 2.4 | 2.7 |
| IDH2 | Isocitrate dehydrogenase [NADP], mitochondrial | 2.3 | 2.6 |
Note: This is a representative list. The full dataset from such an experiment would typically contain a larger number of identified proteins.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for pull-down assays.
Spermidine and Autophagy Signaling Pathway
Caption: Spermidine's role in autophagy regulation.
Spermidine and mTOR Signaling Pathway
Caption: Spermidine's interaction with mTOR signaling.
In situ Labeling of Spermidine-Binding Proteins with Spermidine-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a ubiquitous biogenic polyamine that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and autophagy. Its levels are known to decline with age, and supplementation has been linked to health-promoting and anti-aging effects. Understanding the molecular mechanisms of spermidine action requires the identification of its protein binding partners. The development of spermidine-alkyne, a chemical probe, allows for the in situ labeling and subsequent identification of these binding proteins through a powerful and versatile technique known as click chemistry.
This document provides detailed application notes and protocols for the use of this compound to label and identify spermidine-binding proteins in a cellular context. The workflow involves the metabolic incorporation of the this compound probe into living cells, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization). The tagged proteins can then be identified and quantified using mass spectrometry-based proteomic approaches. This methodology offers a robust platform for elucidating the spermidine interactome, discovering novel therapeutic targets, and screening for molecules that modulate spermidine-protein interactions.
Data Presentation
The following tables summarize quantitative data from a chemoproteomic study that utilized a spermidine-based probe to identify binding proteins in HEK293 cells.[1][2] The data highlights a selection of identified proteins, their subcellular localization, and their function, demonstrating the utility of this approach in mapping the cellular targets of spermidine.
Table 1: Top Identified Spermidine-Binding Proteins by Chemoproteomic Profiling
| Protein ID (UniProt) | Gene Symbol | Protein Name | Cellular Localization | Key Function |
| P05023 | ATP1A1 | Sodium/potassium-transporting ATPase subunit alpha-1 | Cell membrane | Ion transport, maintaining membrane potential |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | Cytoplasm, Nucleus | Chaperone, protein folding and degradation |
| P62258 | RPL4 | 60S ribosomal protein L4 | Ribosome | Protein synthesis |
| P60709 | ACTB | Actin, cytoplasmic 1 | Cytoskeleton | Cell motility, structure, and integrity |
| P11142 | HSPA5 | 78 kDa glucose-regulated protein | Endoplasmic reticulum | Chaperone, unfolded protein response |
| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | Mitochondrion | Protein folding |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | Cytoplasm | Chaperone, signal transduction |
| P04075 | VIM | Vimentin | Cytoskeleton | Intermediate filament, cellular integrity |
| Q13148 | EIF4A1 | Eukaryotic initiation factor 4A-I | Cytoplasm | Translation initiation |
| P02768 | ALB | Serum albumin | Extracellular | Transport, maintaining osmotic pressure |
Data adapted from supplementary information of Singh et al., J Am Chem Soc. 2024.[1][2]
Table 2: Functional Classification of Identified Spermidine-Binding Proteins
| Functional Category | Number of Proteins | Percentage of Total Identified | Example Proteins |
| Mitochondrial Proteins | ~60 | ~43% | HADHA, HSPD1, ACO2 |
| Ribosomal Proteins | ~25 | ~18% | RPL4, RPS3, RPL7A |
| Chaperones/Heat Shock Proteins | ~15 | ~11% | HSPA8, HSPA5, HSP90AB1 |
| Cytoskeletal Proteins | ~10 | ~7% | ACTB, VIM, TUBB |
| Metabolic Enzymes | ~20 | ~14% | ALDH2, GAPDH, LDHA |
| Other | ~10 | ~7% | EIF4A1, ATP1A1 |
Data derived from analysis of proteins identified in Singh et al., J Am Chem Soc. 2024.[1][2][3][4]
Signaling Pathways and Experimental Workflow
Spermidine-Related Signaling Pathways
Spermidine is a key molecule in several critical cellular pathways. It is the precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a post-translational modification essential for the translation of a subset of proteins.[5][6][7][8][9] Additionally, spermidine is a potent inducer of autophagy, a cellular recycling process, through mechanisms that can involve the inhibition of the acetyltransferase EP300.[3][10][11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics with Spermidine-Alkyne Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spermidine (B129725) is a crucial biogenic polyamine involved in a multitude of cellular processes, including cell growth, proliferation, and autophagy. Its dysregulation has been linked to various diseases, including cancer and age-related disorders. Understanding the molecular interactions of spermidine is key to unraveling its complex biological functions and for the development of novel therapeutics.
These application notes describe the use of spermidine-alkyne probes for the identification and quantification of spermidine-binding proteins in a cellular context. This chemoproteomic approach utilizes a synthetically modified spermidine molecule containing an alkyne handle. This "clickable" alkyne group allows for the covalent attachment of a reporter tag (e.g., biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[1][2][3] The biotinylated proteins can then be enriched and subsequently identified and quantified using mass spectrometry-based proteomic techniques.[3]
This methodology enables the profiling of the spermidine interactome, providing valuable insights into its mechanism of action and identifying potential drug targets.[4][5]
Key Applications
-
Target Deconvolution: Identification of the cellular protein targets of spermidine and its analogs.[4][5]
-
Mechanism of Action Studies: Elucidation of the molecular pathways modulated by spermidine.
-
Biomarker Discovery: Identification of proteins whose interaction with spermidine is altered in disease states.
-
Drug Discovery: Screening for novel small molecules that modulate spermidine-protein interactions.[4][5]
Experimental Workflow Overview
The overall workflow for quantitative proteomics using this compound probes involves several key stages:
-
Cell Culture and Probe Treatment: Live cells are incubated with the this compound probe, allowing it to enter the cells and interact with its target proteins.
-
UV Crosslinking (Optional but Recommended): For probes containing a photo-reactive group (e.g., diazirine), UV irradiation is used to covalently link the probe to its interacting proteins.[1][5]
-
Cell Lysis: Cells are lysed to release the proteins.
-
Click Chemistry: The alkyne-tagged proteins are "clicked" to an azide-containing reporter molecule, such as biotin-azide.[2][6]
-
Protein Enrichment: Biotinylated proteins are captured and enriched using streptavidin-coated beads.[1]
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[7][8]
-
Data Analysis: Proteomic data is analyzed to identify proteins that are significantly enriched in the probe-treated samples compared to controls.
Below is a diagram illustrating the general experimental workflow.
Quantitative Data Presentation
A key outcome of this workflow is the identification of proteins that specifically interact with the spermidine probe. Quantitative proteomics allows for the comparison of protein abundance in probe-treated samples versus control samples (e.g., vehicle-treated or competition with excess free spermidine). The data is typically presented in a table format, highlighting the enriched proteins and their corresponding abundance ratios and statistical significance.
Table 1: Representative Quantitative Proteomics Data for Spermidine-Binding Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 (Fold Change) Probe/Control | p-value | Function |
| P04035 | HADHA | Trifunctional enzyme subunit alpha, mitochondrial | 2.58 | 0.001 | Fatty acid beta-oxidation[4] |
| P08237 | HADHB | Trifunctional enzyme subunit beta, mitochondrial | 2.31 | 0.003 | Fatty acid beta-oxidation[9] |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.15 | 0.89 | Cytoskeleton (Non-specific binder) |
| P31939 | eIF5A | Eukaryotic translation initiation factor 5A-1 | 1.98 | 0.012 | Translation initiation, requires hypusination[9] |
| Q9Y2X8 | ACSL4 | Long-chain-fatty-acid--CoA ligase 4 | 1.85 | 0.021 | Fatty acid metabolism |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 0.21 | 0.75 | Chaperone (Non-specific binder) |
Note: This table contains representative data based on published findings. Actual results will vary depending on the experimental system.
Signaling Pathway Visualization
Spermidine has been shown to enhance mitochondrial fatty acid oxidation (FAO), which is crucial for processes like anti-tumor immunity.[4] The identification of FAO enzymes like HADHA as spermidine-binding proteins provides a direct link to this pathway.
Detailed Experimental Protocols
Protocol 1: Cell Treatment and Lysis
Materials:
-
This compound probe (with or without a diazirine photo-crosslinker)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
-
365 nm UV lamp (if using a photo-reactive probe)
Procedure:
-
Cell Seeding: Plate cells (e.g., HEK293) in appropriate culture dishes and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. The final concentration for cell treatment typically ranges from 10-50 µM.
-
Probe Incubation: a. Aspirate the culture medium and wash the cells once with warm PBS. b. Add fresh serum-free medium containing the desired concentration of the this compound probe. c. For competition experiments, pre-incubate cells with a 50-100 fold excess of natural spermidine for 1-2 hours before adding the probe. d. Incubate the cells for 4-6 hours at 37°C and 5% CO₂.
-
UV Crosslinking (for photo-reactive probes): a. Wash the cells twice with ice-cold PBS to remove the excess probe. b. Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-20 minutes.[5]
-
Cell Lysis: a. Aspirate the PBS and add ice-cold lysis buffer to the plate. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.[1]
Protocol 2: Click Chemistry and Protein Enrichment
Materials:
-
Protein lysate from Protocol 1
-
Biotin-Azide (e.g., Azide-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., 1% SDS in PBS)
Procedure:
-
Prepare Click Chemistry Reaction: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (1-2 mg of total protein)
-
Biotin-Azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM to start the click reaction.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with rotation.
-
Protein Precipitation (Optional): Precipitate the protein using a methanol/chloroform method to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Streptavidin Enrichment: a. Equilibrate the required amount of streptavidin beads by washing them three times with the lysis buffer. b. Add the protein sample to the equilibrated beads. c. Incubate for 2-4 hours at 4°C with rotation to allow for the binding of biotinylated proteins.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with:
- 1% SDS in PBS (3 times)
- 8 M Urea in 100 mM Tris-HCl, pH 8.0 (2 times)
- 20% Acetonitrile in PBS (2 times)
- 50 mM Ammonium (B1175870) Bicarbonate (2 times)
Protocol 3: On-Bead Digestion and Mass Spectrometry
Materials:
-
Streptavidin beads with bound proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Reduction and Alkylation: a. Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add 20 mM IAA. d. Incubate in the dark at room temperature for 30 minutes.
-
Trypsin Digestion: a. Add trypsin (typically a 1:50 to 1:100 enzyme-to-protein ratio, estimated) to the bead suspension. b. Incubate overnight at 37°C with shaking.
-
Peptide Elution: a. Centrifuge the beads and transfer the supernatant containing the digested peptides to a new tube. b. Perform a second elution by adding a solution of 50% ACN / 0.1% FA to the beads, vortexing, and combining the supernatant with the first eluate.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent method.
-
LC-MS/MS Analysis: a. Resuspend the cleaned peptides in a buffer suitable for mass spectrometry (e.g., 2% ACN, 0.1% FA).[8] b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-LC system.[8] c. Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
Data Analysis: a. Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). b. Search the data against a relevant protein database (e.g., UniProt Human). c. Perform label-free quantification (LFQ) or use isotopic labeling methods (like SILAC) to determine the relative abundance of proteins between the probe-treated and control samples. d. Filter the results to identify proteins that are significantly enriched (e.g., Log2 fold change > 1.5, p-value < 0.05).
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermidine Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular targets of spermidine: implications for cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Fluorescent Spermidine-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a ubiquitous polyamine that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The dysregulation of spermidine metabolism has been implicated in various diseases, including cancer and neurodegenerative disorders. The ability to accurately quantify and track the uptake and distribution of spermidine within cells is therefore of significant interest in both basic research and drug development.
This document provides detailed application notes and protocols for the analysis of cells treated with spermidine-alkyne, a metabolic probe that can be fluorescently tagged via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry". This powerful and versatile method allows for the sensitive and specific detection of spermidine uptake and localization in individual cells using flow cytometry.
Principle of the Method
The workflow involves a two-step labeling process. First, cells are incubated with this compound, a synthetic analog of spermidine containing a terminal alkyne group. This probe is taken up by cells through the polyamine transport system and participates in cellular metabolic pathways. Following incubation, the cells are fixed and permeabilized to allow for the entry of the detection reagents. The incorporated alkyne-tagged spermidine is then covalently labeled with a fluorescently tagged azide (B81097) (e.g., Alexa Fluor™ 488 azide) through a highly specific and efficient click reaction. The resulting fluorescent signal in individual cells is then quantified using a flow cytometer.
Applications
The use of fluorescent this compound in conjunction with flow cytometry offers a range of applications for studying polyamine biology and its role in disease:
-
Quantification of Spermidine Uptake: Measure the rate and capacity of spermidine uptake in different cell types or under various experimental conditions.
-
High-Throughput Screening: Screen compound libraries for inhibitors or enhancers of the polyamine transport system.
-
Cell Cycle Analysis: Investigate the role of spermidine in cell cycle progression by correlating fluorescent this compound signal with DNA content.[1][2]
-
Apoptosis and Cell Viability Studies: Assess the link between spermidine levels and the induction of apoptosis or changes in cell viability.
-
Immunophenotyping: Combine fluorescent this compound labeling with antibody staining for cell surface or intracellular markers to study spermidine uptake in specific immune cell subsets.
-
Disease Research: Analyze spermidine uptake in cancer cells, where the polyamine transport system is often upregulated, or in models of other diseases where polyamine metabolism is altered.[3]
Data Presentation
Quantitative data from flow cytometry analysis of cells treated with fluorescent this compound can be summarized in tables for clear comparison of different experimental conditions.
Table 1: Analysis of this compound Uptake
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Cell Line A | Control (no this compound) | 50 ± 5 | 1.2 ± 0.3 |
| Cell Line A | 10 µM this compound | 1500 ± 120 | 85.6 ± 4.5 |
| Cell Line B | Control (no this compound) | 65 ± 8 | 1.5 ± 0.4 |
| Cell Line B | 10 µM this compound | 2500 ± 210 | 92.3 ± 3.8 |
Table 2: Effect of Spermidine on Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 10 µM Spermidine | 55.8 ± 2.8 | 28.1 ± 2.9 | 16.1 ± 2.0 |
| 50 µM Spermidine | 48.3 ± 3.5 | 35.7 ± 3.2 | 16.0 ± 2.1 |
Data presented are hypothetical and for illustrative purposes.
Table 3: Effect of Spermidine on T-Cell Activation Markers [1][2][4]
| Treatment Concentration (µM) | % CD4+CD25+ T-cells | MFI of CD25 on CD4+ T-cells | % CD8+CD69+ T-cells | MFI of CD69 on CD8+ T-cells |
| 0 | 15.2 ± 2.1 | 510 ± 45 | 12.8 ± 1.9 | 480 ± 38 |
| 5 | 18.5 ± 2.5 | 620 ± 55 | 15.6 ± 2.2 | 550 ± 48 |
| 10 | 22.1 ± 2.9 | 750 ± 68 | 18.9 ± 2.6 | 640 ± 59 |
| 100 | 25.8 ± 3.2 | 890 ± 81 | 22.4 ± 3.1 | 780 ± 71 |
| 1000 | 18.3 ± 2.6 | 650 ± 60 | 16.2 ± 2.4 | 580 ± 52 |
MFI: Median Fluorescence Intensity. Data are representative of potential experimental outcomes.
Experimental Protocols
Protocol 1: Labeling of Cells with this compound
This protocol describes the incubation of cells with this compound to allow for its metabolic incorporation.
Materials:
-
This compound probe
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in complete cell culture medium. The optimal concentration should be determined empirically for each cell line and experimental setup but typically ranges from 1 to 50 µM.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized to achieve sufficient labeling without causing cytotoxicity.
-
Harvesting Cells:
-
Adherent cells: Wash the cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step twice to remove any unincorporated this compound.
-
Proceed immediately to Protocol 2 for cell fixation and permeabilization.
Protocol 2: Click Chemistry Reaction and Fluorescent Labeling for Flow Cytometry
This protocol is adapted from the principles of the Click-iT™ EdU Flow Cytometry Assay and describes the fixation, permeabilization, and subsequent fluorescent labeling of this compound incorporated into cells.[5][6]
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization and Wash Buffer (e.g., 0.5% saponin (B1150181) in PBS with 1% BSA)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared 1 M solution)
-
Copper chelating ligand (optional but recommended, e.g., THPTA)
-
Flow cytometry tubes
Procedure:
-
Fixation: a. Resuspend the washed cell pellet from Protocol 1 in 100 µL of PBS. b. Add 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light. c. Add 1 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. d. Wash the cells once more with 1 mL of PBS.
-
Permeabilization: a. Resuspend the fixed cell pellet in 1 mL of Permeabilization and Wash Buffer. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in 100 µL of Permeabilization and Wash Buffer.
-
Click Reaction Cocktail Preparation (prepare immediately before use): For each sample, prepare the following cocktail in the order listed: a. 43 µL PBS b. 2 µL CuSO₄ solution (final concentration ~4 mM) c. 0.5 µL Fluorescent azide stock solution (e.g., 10 mM stock for a final concentration of 10 µM) d. 5 µL Sodium Ascorbate solution (final concentration ~100 mM) Note: The concentrations of the click reaction components may require optimization.
-
Click Reaction: a. Add 50 µL of the Click Reaction Cocktail to each 100 µL of permeabilized cell suspension. b. Mix well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: a. Add 1 mL of Permeabilization and Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. b. Repeat the wash step once.
-
Resuspension for Analysis: a. Resuspend the cell pellet in 500 µL of PBS or a suitable sheath fluid for flow cytometry. b. Transfer the cell suspension to a flow cytometry tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., a blue laser (488 nm) for excitation and a 530/30 nm bandpass filter for emission of Alexa Fluor™ 488). b. Collect data for a sufficient number of events (e.g., 10,000-50,000) for each sample. c. Use unstained cells and cells treated with the fluorescent azide alone (without this compound) as negative controls to set the background fluorescence.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Spermidine-Dependent eIF5A Hypusination Pathway
Spermidine is a critical substrate for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. This modification is essential for the function of eIF5A in regulating the translation of a specific subset of mRNAs, often those encoding proteins involved in cell proliferation and mitochondrial function.
Caption: Spermidine is essential for the hypusination and activation of eIF5A.
References
- 1. Spermine and spermidine modulate T-cell function in older adults with and without cognitive decline ex vivo | Aging [aging-us.com]
- 2. Spermine and spermidine modulate T-cell function in older adults with and without cognitive decline ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol [sigmaaldrich.com]
- 4. Spermine and spermidine modulate T-cell function in older adults with and without cognitive decline ex vivo - Figure f9 | Aging [static-site-aging-prod.impactaging.com]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Troubleshooting & Optimization
Technical Support Center: Spermidine-Alkyne Labeling
Welcome to the technical support center for Spermidine-alkyne metabolic labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize off-target labeling and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemically modified version of the natural polyamine spermidine (B129725). It contains a terminal alkyne group, which is a small, bioorthogonal handle. This probe can be introduced to cells or organisms, where it is taken up and incorporated into biological processes that utilize spermidine. The alkyne group allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via a highly specific chemical reaction known as "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), enabling visualization or enrichment of spermidine-binding molecules.
Q2: I am observing high background fluorescence across my entire gel/image, even in my no-probe control. What are the likely causes?
High background that is independent of the alkyne probe is often related to the click chemistry reagents or imaging parameters.
-
Autofluorescent Reagents: Ensure that none of your buffer components or click reaction reagents are inherently fluorescent at your imaging wavelength.
-
Sub-optimal Click Reaction Conditions: Incomplete removal of copper or azide-fluorophore reagents after the click reaction can lead to high background. Ensure thorough washing or precipitation steps.
-
Imaging Settings: Overexposure during image acquisition can artificially increase background. Optimize your imaging settings using a true negative control (no fluorophore).
Q3: My negative control (no this compound, but treated with click reagents) looks clean, but my experimental lanes show significant diffuse background or many non-specific bands. What could be causing this?
This pattern points to issues with the alkyne probe itself or its interaction with cellular components.
-
Probe Concentration Too High: Excessive concentrations of this compound can lead to non-specific incorporation or binding. It's crucial to optimize the probe concentration to find a balance between efficient labeling and minimal background[1].
-
Non-specific Alkyne Reactions: Terminal alkynes can non-specifically interact with certain protein functional groups, a reaction that may be mediated by the copper catalyst used in click chemistry[2]. Reducing probe concentration and incubation time can help mitigate this.
-
Thiol Reactivity: Alkyne groups have been reported to react with thiol groups on cysteine residues[3]. Pre-treating your lysate with a mild oxidant like hydrogen peroxide has been shown to reduce this type of off-target reaction in some contexts[3].
Q4: The signal from my target protein is very weak or absent. How can I improve the labeling efficiency?
Low signal can stem from metabolic factors or inefficient click chemistry.
-
Insufficient Probe Uptake or Incorporation: Cells may not be taking up the probe efficiently. Consider optimizing incubation time and concentration. In some metabolic labeling experiments, inhibiting the endogenous synthesis pathway can enhance probe incorporation. For example, inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, could potentially increase this compound incorporation.
-
Inefficient Click Reaction: The click reaction itself may not be working optimally. Key factors to check are the freshness of your reagents (especially the reducing agent, like sodium ascorbate) and the concentration of all components. It's often helpful to test your click reagents with a known alkyne-azide pair to confirm their activity[4][5].
-
Inaccessible Alkyne Handle: The alkyne group on the incorporated spermidine might be buried within the protein structure, making it inaccessible to the azide-fluorophore[4][5]. Performing the click reaction under denaturing conditions (e.g., in the presence of SDS) can often resolve this[6].
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides a detectable signal for your target without elevating background[1]. |
| Non-specific binding of the alkyne probe. | Reduce incubation time. Include blocking agents like BSA or Tween-20 in your lysis and wash buffers to minimize non-specific hydrophobic or charge-based interactions[7]. |
| Copper-mediated side reactions. | Ensure the use of a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state and reduce off-target reactions[3][6]. Perform a control reaction without the copper catalyst to see if labeling persists[2]. |
| Residual click reagents. | Improve post-reaction cleanup. Use a protein precipitation kit or perform dialysis to thoroughly remove excess copper and azide-fluorophore before imaging[6]. |
| Reaction with thiols. | Consider a pre-treatment of the cell lysate with a low concentration of hydrogen peroxide to block free thiol groups on cysteines[3]. |
Problem 2: Low or No Specific Signal
| Possible Cause | Recommended Solution |
| Inefficient cellular uptake or incorporation. | Increase the incubation time with this compound. Consider strategies to enhance uptake or inhibit the competing endogenous pathway. |
| Click chemistry reaction failure. | Prepare fresh solutions of sodium ascorbate (B8700270) and copper sulfate (B86663) for each experiment. Test your azide-fluorophore and catalyst system on a positive control alkyne-biomolecule[4][5]. |
| Steric hindrance of the alkyne group. | Perform the click reaction on the cell lysate under denaturing conditions (e.g., 1% SDS) to expose the alkyne handle[6]. |
| Low abundance of the target molecule. | Increase the amount of protein lysate used for the click reaction and subsequent analysis[6]. |
| Degradation of the probe or target. | Ensure proper storage of the this compound probe. Include protease inhibitors in your lysis buffer to protect your target protein. |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
-
Cell Culture: Seed cells in the appropriate culture vessel and grow to 50-70% confluency.
-
Probe Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in fresh culture medium to the desired final concentration (start with a range of 10-100 µM).
-
Labeling: Remove the old medium from the cells and replace it with the medium containing this compound. Include a negative control plate with medium lacking the probe.
-
Incubation: Incubate the cells for a designated period (e.g., 4-24 hours). The optimal time will depend on the turnover rate of spermidine in your system.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like a BCA assay. The lysates are now ready for the click chemistry reaction.
Protocol 2: In-Lysate Click Chemistry (CuAAC)
This protocol is for labeling alkyne-modified proteins in a cell lysate with an azide-fluorophore.
-
Prepare Lysate: In a microcentrifuge tube, add 50-100 µg of protein lysate. Adjust the final volume to ~90 µL with PBS. If not already present, add SDS to a final concentration of 1% to denature proteins.
-
Prepare Click-Mix: Prepare a fresh "Click-Mix" by combining the following reagents in order. Note: Final concentrations may require optimization.
-
Azide-Fluorophore: (e.g., TAMRA-Azide) to a final concentration of 25-50 µM.
-
Copper(II) Sulfate (CuSO₄): to a final concentration of 1 mM.
-
Copper Ligand (e.g., TBTA): to a final concentration of 0.1 mM.
-
Reducing Agent (e.g., TCEP or Sodium Ascorbate): to a final concentration of 1 mM. Prepare fresh.
-
-
Initiate Reaction: Add the Click-Mix to the protein lysate. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins to remove unreacted reagents. A methanol/chloroform precipitation or a commercial kit is recommended[6].
-
Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer. Analyze the labeled proteins by in-gel fluorescence scanning, followed by Coomassie staining or Western blotting to confirm protein loading.
Quantitative Data Summary
The optimal concentrations for labeling and click chemistry are system-dependent. The following tables provide recommended starting ranges based on common practices for alkyne-probe labeling[1][4][6][8].
Table 1: Recommended Concentration Ranges for Metabolic Labeling
| Component | Starting Concentration | Notes |
| This compound | 10 - 100 µM | Higher concentrations can increase off-target labeling. |
| Lovastatin (Optional Co-treatment) | 2 - 25 µM | Used in isoprenoid labeling to inhibit endogenous synthesis; a similar inhibitor for the polyamine pathway could be tested[1][8]. |
Table 2: Recommended Reagent Concentrations for In-Lysate Click Chemistry (CuAAC)
| Component | Final Concentration | Notes |
| Alkyne-labeled Protein Lysate | 1 - 2 mg/mL | Adjust based on target abundance. |
| Azide-Fluorophore/Biotin | 25 - 100 µM | Use at least a 2-fold excess relative to the estimated alkyne amount[5]. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Can be optimized between 50 µM and 1 mM[5][6]. |
| Reducing Agent (TCEP / Na-Ascorbate) | 1 mM | Must be freshly prepared. Use a 5-10 fold excess over copper. |
| Copper Ligand (TBTA / THPTA) | 0.1 - 0.5 mM | Use at a 1:1 to 5:1 ratio with copper[5]. |
Visualizations
Caption: Workflow for this compound labeling and detection.
Caption: Decision tree for troubleshooting high background.
Caption: Potential sources of off-target labeling signals.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Spermidine-alkyne click reaction
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the efficiency of the spermidine-alkyne click reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The this compound click reaction is a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It is a highly efficient and specific reaction where a spermidine (B129725) molecule modified with an alkyne functional group is covalently linked to a molecule containing an azide (B81097) functional group, forming a stable triazole linkage.[1][2] This reaction is widely used in bioconjugation to attach spermidine to various biomolecules or small molecules for research and therapeutic purposes.
Q2: What are the key components of a successful this compound click reaction?
A successful reaction requires an alkyne-modified spermidine, an azide-containing molecule, a source of copper(I) ions, a reducing agent to maintain the copper in the +1 oxidation state, and often a chelating ligand to stabilize the copper(I) catalyst and improve reaction efficiency.[3][4]
Q3: Can the amine groups in spermidine interfere with the click reaction?
The primary and secondary amine groups in the spermidine molecule have the potential to chelate the copper catalyst, which could inhibit the reaction. However, this issue can be effectively mitigated by using a strong copper(I)-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which preferentially binds to the copper and maintains its catalytic activity.[5] It is also advisable to use an appropriate excess of the copper-ligand complex.
Q4: Why is a ligand necessary for the copper catalyst?
In biological applications, a ligand serves several crucial functions:
-
Stabilizes Cu(I): It prevents the oxidation of the active Cu(I) to the inactive Cu(II) state.[6]
-
Enhances Reaction Rate: Ligands can accelerate the reaction, allowing it to proceed efficiently even at low reactant concentrations.[7]
-
Reduces Cytotoxicity: By chelating the copper ion, ligands can reduce its toxicity to cells and prevent damage to biomolecules from reactive oxygen species (ROS) that can be generated by free copper.[8]
Q5: What is the role of the reducing agent?
The active catalyst for the click reaction is copper in its +1 oxidation state (Cu(I)). However, Cu(I) is unstable in aqueous solutions and can be easily oxidized to Cu(II). A reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to continuously reduce Cu(II) back to the active Cu(I) form.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to oxidation of Cu(I). | Ensure fresh solutions of sodium ascorbate are used. Degas the reaction buffer to remove oxygen.[9] |
| Suboptimal concentrations of reactants or catalyst. | Optimize the concentrations of copper, ligand, and sodium ascorbate. Refer to the recommended concentration ranges in the tables below.[3] | |
| Inhibition by spermidine's amine groups. | Use a 5:1 molar ratio of ligand to copper (e.g., THPTA:CuSO4) to ensure the copper is properly chelated and catalytically active.[3][9] | |
| Steric hindrance around the alkyne or azide group. | If possible, redesign the linker to increase the distance between the reactive group and bulky substituents.[10] | |
| Poor solubility of reactants. | Perform the reaction in the presence of a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility.[9] | |
| Reaction Works with a Model Substrate but Fails with this compound | The this compound starting material is degraded or impure. | Verify the integrity and purity of the this compound conjugate using techniques like mass spectrometry or NMR. |
| The buffer composition is interfering with the reaction. | Avoid using TRIS buffer as it can chelate copper.[3] Use phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0.[3] | |
| Damage to Biomolecules (if applicable) | Oxidative damage from reactive oxygen species (ROS) generated by the catalyst. | Use a protective ligand like THPTA in a 5-fold excess to copper.[4] Consider adding aminoguanidine (B1677879) to scavenge reactive byproducts of ascorbate oxidation.[3] |
| High concentrations of copper are cytotoxic. | Minimize the copper concentration to the 50-100 µM range.[3] For live-cell applications, consider copper-free click chemistry alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC).[11] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for this compound Click Reaction
| Reagent | Recommended Concentration Range | Notes |
| This compound | 10 µM - 1 mM | The optimal concentration is dependent on the specific application. |
| Azide-containing molecule | 1.1 - 2 equivalents (relative to alkyne) | A slight excess of the azide component can help drive the reaction to completion. |
| CuSO4 | 50 - 100 µM | Higher concentrations are generally not necessary and may increase cytotoxicity.[3] |
| Ligand (e.g., THPTA) | 250 - 500 µM | A 5:1 ligand to copper ratio is recommended to protect biomolecules and stabilize the catalyst.[3][9] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. Add to the reaction mixture last to initiate the reaction.[9] |
| Aminoguanidine (optional) | 5 mM | Recommended for reactions with sensitive proteins to prevent side reactions from ascorbate oxidation products.[3][9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol provides a starting point for the conjugation of a this compound to an azide-containing molecule. Optimization may be required for specific substrates.
-
Prepare Stock Solutions:
-
This compound: 10 mM in a suitable solvent (e.g., water or DMSO).
-
Azide-Molecule: 20 mM in a suitable solvent.
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine: 100 mM in water.
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following reagents in the specified order:
-
Reaction Buffer to bring the final volume to 500 µL.
-
This compound stock solution to a final concentration of 100 µM.
-
Azide-Molecule stock solution to a final concentration of 200 µM.
-
THPTA Ligand stock solution (2.5 µL for a final concentration of 500 µM).
-
CuSO4 stock solution (2.5 µL for a final concentration of 100 µM). Vortex briefly after addition.
-
Aminoguanidine stock solution (25 µL for a final concentration of 5 mM).
-
-
Initiate the Reaction:
-
Add the Sodium Ascorbate stock solution (25 µL for a final concentration of 5 mM).
-
Immediately cap the tube and mix by inverting or gentle vortexing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or gel electrophoresis).
-
Purify the final conjugate using a method suitable for your molecule of interest (e.g., dialysis, size-exclusion chromatography, or HPLC).
-
Protocol 2: Control Reaction to Test Catalyst Activity
This protocol uses a fluorogenic azide to quickly assess if the catalytic system is active, which is useful for troubleshooting.
-
Prepare Additional Stock Solution:
-
Fluorogenic Azide (e.g., Coumarin Azide): 5 mM in DMSO.
-
Model Alkyne (e.g., Propargyl Alcohol): 50 mM in water.
-
-
Reaction Assembly: In a microcentrifuge tube, set up the reaction as described in Protocol 1, but replace the this compound and azide-molecule with the model substrates:
-
Model Alkyne to a final concentration of 500 µM.
-
Fluorogenic Azide to a final concentration of 50 µM.
-
-
Initiate and Incubate: Follow steps 3 and 4 from Protocol 1.
-
Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide. A significant increase in fluorescence compared to a no-catalyst control indicates that the catalytic system is active.
-
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for the this compound click reaction experiment.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Advances in Click Chemistry for Single-Chain Nanoparticle Construction | MDPI [mdpi.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptoids and polyamines going sweet: Modular synthesis of glycosylated peptoids and polyamines using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with Spermidine-alkyne
Welcome to the technical support center for Spermidine-alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemically modified version of the natural polyamine spermidine. It incorporates a terminal alkyne group, which serves as a "handle" for "click chemistry" reactions. This allows researchers to attach reporter molecules, such as biotin (B1667282) or fluorescent dyes, to this compound after it has been incorporated into biological systems. Its primary use is in chemoproteomic studies to identify and profile the proteins that bind to spermidine, helping to elucidate its biological functions.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
While the parent molecule, spermidine, is readily soluble in water, the addition of the nonpolar alkyne group can decrease aqueous solubility. For this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[2][3] Water can also be used, but you may encounter solubility limits, especially at higher concentrations. For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[2][3]
Q3: How should I prepare a stock solution of this compound?
A general recommendation is to first prepare a high-concentration stock solution in 100% DMSO.[2] For example, a 100 mM stock solution can be prepared and stored for future use. From this primary stock, working solutions can be prepared by dilution. To avoid precipitation, it is advisable to perform dilutions in a stepwise manner rather than a single large dilution. For instance, you can make an intermediate dilution in a co-solvent or directly in the aqueous buffer or cell culture medium while vortexing.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: As mentioned above, avoid single, large volume dilutions. Gradually add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing.
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and improve dissolution.
-
Warming: Gently warm the solution (e.g., to 37°C). Be cautious with temperature-sensitive compounds or buffers.
-
Use of a Co-solvent: In some experimental setups, it may be possible to include a small percentage of a water-miscible organic co-solvent like ethanol (B145695) in the final solution, provided it does not interfere with your assay.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The alkyne moiety reduces aqueous solubility compared to spermidine. | Use DMSO as the primary solvent to create a high-concentration stock solution (e.g., 100 mM). Ensure the DMSO is anhydrous, as absorbed water can affect the solubility of some compounds. |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | Rapid change in solvent polarity. | Perform a stepwise dilution. Add the DMSO stock to the aqueous solution slowly while vortexing. Consider preparing an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:water) before the final dilution. |
| Cloudy or turbid solution after preparation | Formation of fine precipitates or aggregates. | Briefly sonicate the solution. If compatible with your experiment, gentle warming may also help. Filter the solution through a 0.22 µm syringe filter if necessary for sterile applications, but be aware that this may remove some of the aggregated compound.[2] |
| Low or no signal in click chemistry reaction | - Incomplete dissolution of this compound.- Degradation of the compound. | - Ensure the this compound is fully dissolved before adding it to your experimental system.- Prepare fresh stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] |
| High background in cell-based assays | Cytotoxicity from the solvent (DMSO). | Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%.[2][3] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects. |
Data Presentation
Table 1: Recommended Solvents for Spermidine and Related Compounds
| Compound | Solvent | Recommended Concentration | Reference |
| Spermidine | Water | ~50 mg/mL | Sigma-Aldrich |
| Spermidine | Ethanol, Ether | Soluble | Sigma-Aldrich |
| Spermine | DMSO | 40 mg/mL | Selleck Chemicals |
| Spermine | Water | 40 mg/mL | Selleck Chemicals |
| Spermine | Ethanol | 40 mg/mL | Selleck Chemicals |
| This compound | DMSO | ≥ 100 mM (for stock) | MedchemExpress[2][3] |
| This compound | Water | Limited, prone to precipitation | General Alkyne Properties |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 100 mM concentration based on the amount of this compound provided by the manufacturer. (Molecular Weight of this compound can vary slightly, always check the vendor information).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: General Procedure for Diluting this compound for Cell Culture Experiments
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
To minimize the risk of precipitation, perform a stepwise dilution. For example, to achieve a final concentration of 100 µM in 1 mL of cell culture medium: a. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Vortex immediately. This will give you a 1 mM intermediate solution. b. Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
Always prepare fresh working solutions for each experiment.
Visualizations
Caption: Experimental workflow for this compound from stock preparation to analysis.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Optimizing Spermidine-Alkyne Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing spermidine-alkyne for cellular imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance signal specificity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in this compound imaging?
A1: High background fluorescence in this compound imaging typically arises from several sources, many of which are common to click chemistry protocols:
-
Non-specific binding of the fluorescent azide (B81097) probe: The fluorescent dye-azide conjugate can adhere non-specifically to cellular components or the coverslip, particularly if it is hydrophobic in nature.[1]
-
Excess unbound probes: Insufficient washing after the click reaction can leave behind a high concentration of unbound this compound or fluorescent azide, contributing to diffuse background.
-
Copper(I)-related issues: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can cause background. Copper ions can bind non-specifically to proteins and other biomolecules. Additionally, the copper(I) catalyst can generate reactive oxygen species (ROS) that may react with cellular components and increase autofluorescence.
-
Cellular autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, flavins, and collagen.[2] Fixation with aldehyde-based fixatives like formaldehyde (B43269) can exacerbate this issue.[2]
-
Reagent impurities: Impurities in the this compound probe or the fluorescent azide can contribute to non-specific signals.
Q2: How can I be sure the signal I'm seeing is specific to spermidine (B129725) incorporation?
A2: Including proper controls is critical for validating the specificity of your signal. Essential controls include:
-
No-spermidine-alkyne control: Cells that are not treated with this compound but undergo the entire click reaction and imaging process. This will reveal the level of background from the fluorescent azide probe and the click reaction components.
-
No-click-reaction control: Cells treated with this compound but not subjected to the click reaction cocktail. This helps to assess any intrinsic fluorescence of the this compound probe itself.
-
Competition control: Co-incubate cells with an excess of natural, unlabeled spermidine along with the this compound. A significant reduction in the fluorescent signal would indicate that the alkyne analog is competing with the natural substrate for the same biological pathways.
Q3: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry?
A3: The choice between CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) depends on your experimental needs.
-
CuAAC is a very fast and efficient reaction.[3] However, the copper catalyst can be toxic to live cells, which can be a concern for dynamic imaging studies.[4] The copper can also contribute to background fluorescence.
-
SPAAC avoids the use of a toxic copper catalyst, making it more suitable for live-cell imaging. However, the reaction kinetics are generally slower than CuAAC, and the cyclooctyne (B158145) reagents used in SPAAC can sometimes exhibit their own non-specific binding.
For fixed-cell imaging, CuAAC is often preferred due to its speed and efficiency, provided that the background is well-controlled. For live-cell imaging, SPAAC is the recommended choice to maintain cell viability.
Troubleshooting Guides
High Diffuse Background Fluorescence
Problem: The entire cell or image has a high, uniform background fluorescence, making it difficult to distinguish specific signals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess unbound fluorescent azide | 1. Decrease the concentration of the fluorescent azide probe. Titrate to find the lowest concentration that still provides a good signal. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a mild detergent (e.g., 0.1% Tween-20) to the wash buffer to help remove non-specifically bound probe. | Reduced overall background fluorescence and improved signal-to-noise ratio. |
| Suboptimal fixation/permeabilization | 1. If using aldehyde-based fixatives, consider a quenching step with 100 mM glycine (B1666218) or 0.1% sodium borohydride (B1222165) in PBS after fixation to reduce autofluorescence. 2. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). | Decreased cellular autofluorescence and potentially reduced non-specific probe binding. |
| High concentration of this compound | Reduce the concentration of this compound used for metabolic labeling. | Lower background without significantly compromising the specific signal. |
Punctate or Aggregated Background Signal
Problem: Bright, dot-like fluorescent signals are observed in the negative controls or randomly throughout the sample.
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Precipitation of the fluorescent azide probe | 1. Centrifuge the fluorescent azide stock solution at high speed (>10,000 x g) for 5-10 minutes before use to pellet any aggregates. 2. Prepare the click reaction cocktail fresh and use it immediately. | Elimination of fluorescent aggregates and a cleaner background. | | Non-specific binding to cellular structures | 1. Include a blocking step with Bovine Serum Albumin (BSA) or normal serum before the click reaction. | Reduced non-specific binding of the fluorescent probe to cellular components. |
Data Presentation: Illustrative Effects of Optimization
The following tables provide examples of how optimizing key parameters can impact the signal-to-noise ratio in a typical this compound imaging experiment. The fluorescence intensity values are arbitrary units (A.U.).
Table 1: Effect of Fluorescent Azide Concentration on Signal and Background
| Fluorescent Azide Concentration | Average Signal Intensity (A.U.) | Average Background Intensity (A.U.) | Signal-to-Noise Ratio |
| 10 µM | 1500 | 800 | 1.88 |
| 5 µM | 1200 | 400 | 3.00 |
| 2 µM | 900 | 200 | 4.50 |
| 1 µM | 600 | 150 | 4.00 |
Table 2: Effect of Washing Steps on Background Fluorescence
| Number of Washes (5 min each) | Average Background Intensity (A.U.) |
| 1 | 950 |
| 2 | 600 |
| 3 | 350 |
| 4 | 250 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Seeding: Plate mammalian cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Probe Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the cell type and the biological process being studied.
-
Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess this compound.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Quenching: To reduce autofluorescence from the aldehyde fixative, incubate the cells with 100 mM glycine in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the following solutions fresh:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) stock solution (e.g., 1 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, prepared immediately before use).
-
-
Click Reaction: Prepare the click reaction cocktail by adding the components to PBS in the following order (final concentrations are suggestions and should be optimized):
-
Fluorescent azide (1-5 µM)
-
Copper(II) sulfate (100 µM)
-
THPTA (500 µM)
-
Sodium ascorbate (B8700270) (2.5 mM)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 10 minutes each, followed by two washes with PBS.
-
(Optional) Nuclear Staining: Stain the cell nuclei with a suitable dye like DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and proceed with fluorescence microscopy.
Visualizations
Spermidine Signaling and Autophagy Induction
Spermidine is a key regulator of autophagy, a cellular process for degrading and recycling damaged components. One of the mechanisms by which spermidine induces autophagy is through the inhibition of the acetyltransferase EP300. This leads to the deacetylation of autophagy-related proteins, which in turn activates the autophagic process.
Caption: Spermidine induces autophagy by inhibiting the acetyltransferase EP300.
Experimental Workflow for this compound Imaging
The following diagram outlines the key steps in a typical this compound imaging experiment, from cell treatment to final image acquisition.
Caption: Workflow for this compound imaging in fixed cells.
References
Technical Support Center: Best Practices for Spermidine-Alkyne Storage and Handling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the best practices for storing and handling spermidine-alkyne to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemically modified version of the natural polyamine spermidine (B129725). It contains a terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group allows for a highly specific chemical reaction called "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne on the this compound molecule covalently links with an azide-tagged molecule, such as a fluorescent dye or a biotin (B1667282) tag. This enables researchers to visualize, isolate, and identify proteins and other biomolecules that interact with spermidine within a complex biological system.
Q2: How should I store solid this compound?
Solid this compound is hygroscopic and air-sensitive. To ensure its stability, it should be stored in a tightly sealed container in a dry and cool place. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere, such as argon or nitrogen.
Q3: What is the best way to prepare and store this compound solutions?
To prepare a stock solution, dissolve the solid this compound in an appropriate solvent, such as sterile, oxygen-free water or DMSO.[1][2] Due to the potential for degradation in aqueous solutions, it is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C for no longer than one month to minimize freeze-thaw cycles and exposure to air and moisture.[1][2] Some suppliers recommend storing DMSO stock solutions at -80°C for up to six months.[3]
Storage Condition Recommendations
| Parameter | Solid this compound | This compound Solution |
| Temperature | -20°C (long-term) | -20°C (short-term, ≤ 1 month)[1][2] or -80°C (in DMSO, ≤ 6 months)[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Headspace flushed with inert gas recommended |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccator | Use anhydrous solvents and seal tightly |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in click chemistry reaction | Degraded this compound due to improper storage. | Use a fresh aliquot of this compound. Ensure proper storage conditions are met. |
| Inefficient click chemistry reaction. | Optimize the reaction conditions, including the concentrations of copper catalyst, ligand, and reducing agent. Ensure the absence of interfering substances in buffers (e.g., Tris). | |
| Low incorporation of this compound into target biomolecules. | Optimize the metabolic labeling conditions, such as incubation time and concentration of this compound. | |
| High background signal | Non-specific binding of the azide (B81097) probe. | Use a blocking agent and ensure adequate washing steps in your protocol. Consider using a different azide probe with lower non-specific binding properties. |
| Excess copper catalyst. | Titrate the copper concentration to the lowest effective level. Ensure the correct ligand-to-copper ratio is used. | |
| Inconsistent results between experiments | Variability in this compound solution concentration. | Prepare a fresh stock solution for each set of experiments or use freshly thawed single-use aliquots. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques. |
Experimental Protocols
Protocol for Labeling Proteins in Cell Lysate with this compound
This protocol provides a general framework for labeling proteins in a cell lysate using this compound and a subsequent click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Azide-functionalized reporter molecule (e.g., 10 mM in DMSO)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO or water)
-
Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 100 mM in water, freshly prepared)
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Lysis: Lyse the cells using your standard protocol to obtain a clarified protein lysate. Determine the protein concentration of the lysate.
-
Metabolic Labeling (Optional, for live cells):
-
Incubate the cells with an optimized concentration of this compound in the culture medium for a specific duration to allow for metabolic incorporation.
-
Wash the cells thoroughly with PBS to remove unincorporated this compound before lysis.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the protein lysate (e.g., 50-100 µg of total protein).
-
Add the this compound stock solution to the desired final concentration.
-
Add the azide-functionalized reporter molecule.
-
Add the copper-chelating ligand.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Downstream Analysis: The labeled proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Caption: Workflow for labeling proteins with this compound.
Signaling Pathways and Logical Relationships
The primary utility of this compound lies in its application as a chemical probe to study the biological roles of spermidine. Spermidine is involved in numerous cellular processes, and its dysregulation is implicated in various diseases. The workflow for using this compound to identify its interacting partners can be visualized as follows:
Caption: Logical workflow for identifying spermidine-binding proteins.
References
Technical Support Center: Troubleshooting High Background in Spermidine-Alkyne Mass Spectrometry Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing spermidine-alkyne probes in mass spectrometry-based proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with high background signals, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in this compound pull-down experiments?
High background in this compound experiments can originate from several sources throughout the workflow, from cell labeling to mass spectrometry analysis. The most common culprits include:
-
Non-specific protein binding: The this compound probe or the affinity resin (e.g., streptavidin beads) can bind to proteins non-specifically. This is often mediated by hydrophobic or electrostatic interactions.
-
Reagent-related issues: Impurities in the this compound probe, azide-biotin tag, or other reagents can lead to off-target labeling and enrichment of unwanted proteins. The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), if not properly chelated, can also bind non-specifically to proteins.[1]
-
Side reactions of the alkyne group: The terminal alkyne of the probe can react with nucleophilic residues on proteins, most notably the free thiols of cysteine residues, leading to covalent off-target labeling.[2] This is a known issue in chemical proteomics.[3]
-
Inefficient removal of unbound proteins: Inadequate washing steps after the pull-down can leave a significant number of non-specifically bound proteins attached to the beads.
-
Contamination during sample preparation: Contaminants such as keratins from skin and hair, or polymers like polyethylene (B3416737) glycol, can be introduced during sample handling and processing, leading to their identification in the mass spectrometer.[4]
-
Mass spectrometry instrument noise: The mass spectrometer itself can have background noise, which can obscure low-abundance signals.[5][6]
Q2: How can I be sure that my this compound probe is labeling specific binding partners?
To confirm the specificity of your probe, it is crucial to include proper controls in your experiment. A key control is a competition experiment where you pre-incubate your cells or lysate with an excess of natural spermidine (B129725) before adding the this compound probe. A significant reduction in the signal for your protein of interest in the presence of the competitor suggests specific binding. Additionally, performing the experiment with a negative control probe that is structurally similar to this compound but lacks the reactive alkyne group can help identify proteins that bind non-specifically to the spermidine moiety.
Q3: What is the purpose of using a copper ligand like TBTA or THPTA in the click chemistry reaction?
In the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, a copper(I) catalyst is required. However, Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state.[7] Furthermore, free copper ions can be toxic to cells and can cause non-specific protein precipitation. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) chelate and stabilize the Cu(I) catalyst.[7][8] This enhances the efficiency and reliability of the click reaction while minimizing the detrimental effects of free copper.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound mass spectrometry experiments.
Problem 1: High Background of Non-Specific Proteins in the Final Eluate
High background from non-specific protein binding is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrophobic/Electrostatic Interactions with Beads | Pre-clear the lysate by incubating it with beads that do not have the affinity tag (e.g., unconjugated beads) before the pull-down. | Reduction in proteins that non-specifically bind to the bead matrix. |
| Increase the stringency of the wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 1 M NaCl) or adding a non-ionic detergent (e.g., up to 1% Tween-20).[1] | More effective removal of weakly interacting, non-specific proteins. | |
| Perform additional wash steps. | Reduced background with minimal loss of specific binders. | |
| Non-Specific Binding of the Probe | Perform a competition experiment by co-incubating with an excess of free spermidine. | Specific interactors will show reduced binding, while non-specific binders will be unaffected. |
| Optimize the concentration of the this compound probe. Use the lowest concentration that gives a detectable signal for your target. | Minimized off-target effects due to high probe concentrations. | |
| Reaction of Alkyne with Cysteines | The ideal experimental design uses an alkyne-probe and an azide-tag to minimize non-specific labeling of cysteine residues.[2] | Reduced background from off-target covalent labeling. |
| If using an azide-probe and an alkyne-tag, ensure the buffer system is appropriate. HEPES buffer has been shown to result in higher cysteine reactivity of alkyne-tags compared to PBS or triethanolamine (B1662121) (TEA) buffers.[2] | Lower non-specific labeling of cysteine-containing proteins. |
Problem 2: Inefficient Click Chemistry Reaction
An incomplete click reaction can lead to a low yield of biotinylated proteins and consequently a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation of Cu(I) Catalyst | Use freshly prepared sodium ascorbate (B8700270) solution for each experiment. Ascorbic acid is a reducing agent that maintains copper in the active Cu(I) state. | Efficient catalysis of the azide-alkyne cycloaddition. |
| Ensure a copper-chelating ligand (TBTA or THPTA) is included in the reaction mixture to stabilize the Cu(I) catalyst.[7] | Consistent and reliable click reaction efficiency. | |
| Inhibitory Buffer Components | Avoid using buffers containing primary amines, such as Tris, as they can chelate the copper catalyst and inhibit the reaction.[2] | Improved reaction kinetics and higher yield of labeled proteins. |
| Insufficient Reagent Concentrations | Optimize the concentrations of the azide-biotin tag, copper sulfate (B86663), and sodium ascorbate. A common starting point is a 4-5 fold excess of the azide (B81097) tag over the labeled protein. | Complete labeling of all alkyne-tagged proteins. |
Problem 3: Low Signal-to-Noise Ratio in Mass Spectrometry Data
A low signal-to-noise (S/N) ratio can make it difficult to distinguish true hits from background noise.[4]
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Abundance of Target Proteins | Increase the amount of starting material (cell lysate). | Stronger signal for target proteins relative to the background. |
| Enrich for the target proteins prior to the this compound experiment if possible (e.g., through subcellular fractionation). | Increased concentration of target proteins in the sample. | |
| Sample Contamination | Use high-purity reagents and solvents.[4] | Reduced chemical noise in the mass spectra. |
| Take precautions to avoid keratin (B1170402) contamination (e.g., wear gloves, work in a clean environment). | Fewer contaminating peaks in the mass spectra. | |
| Suboptimal Mass Spectrometer Settings | Optimize ionization source parameters, such as sprayer voltage and gas flow rates, for your specific sample type.[4] | Improved ionization efficiency and signal intensity. |
| Ensure appropriate collision energy is used for peptide fragmentation to generate informative MS/MS spectra.[4] | Better peptide identification and protein scoring. |
Experimental Protocols
Key Experiment: this compound Pull-Down from Cell Lysate
This protocol outlines a general workflow for labeling cellular proteins with a this compound probe, followed by click chemistry and affinity purification for mass spectrometry analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Treat cells with the this compound probe at an optimized concentration and for an appropriate duration. Include a vehicle-only control. For competition experiments, pre-incubate cells with a 10- to 100-fold excess of natural spermidine for 1-2 hours before adding the probe.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Avoid buffers with primary amines like Tris.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reaction components in the following order:
-
Azide-PEG3-Biotin (final concentration ~100 µM)
-
THPTA or TBTA (final concentration ~1 mM)
-
Copper(II) sulfate (CuSO4) (final concentration ~1 mM)
-
Freshly prepared sodium ascorbate (final concentration ~5 mM)
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Affinity Purification:
-
Incubate the resuspended proteins with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical washing sequence is:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 0.1% SDS in PBS
-
Wash 3: High salt buffer (e.g., 1 M NaCl)
-
Wash 4: PBS with 0.1% Tween-20
-
-
-
On-Bead Digestion:
-
Wash the beads with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for this compound proteomics.
Caption: Troubleshooting logic for high background issues.
Mass Spectrometry Data Analysis Workflow
-
Raw Data Processing:
-
Convert the raw mass spectrometry files to a common format (e.g., mzML) using a tool like ProteoWizard's msConvert.
-
-
Database Searching:
-
Use a search engine such as MaxQuant, Sequest, or Mascot to identify peptides and proteins from the MS/MS spectra.
-
Search against a relevant protein database (e.g., Swiss-Prot for your organism of interest).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
-
Protein Quantification and Normalization:
-
Use a label-free quantification (LFQ) method, such as MaxLFQ in MaxQuant, to determine the relative abundance of proteins across different samples.
-
Normalize the data to account for variations in sample loading.
-
-
Statistical Analysis and Hit Identification:
-
Import the protein quantification data into a statistical analysis environment (e.g., Perseus, R).
-
Filter out potential contaminants and reverse database hits.
-
Perform a t-test or ANOVA to identify proteins that are significantly enriched in the this compound pull-down samples compared to the controls.
-
Use a volcano plot to visualize the significantly enriched proteins based on their fold change and p-value.
-
-
Data Interpretation:
-
Perform functional enrichment analysis (e.g., Gene Ontology analysis) on the list of significantly enriched proteins to identify overrepresented biological processes, molecular functions, and cellular components.
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The signal-to-noise issue in mass spectrometric analysis of polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com.cn [confluore.com.cn]
Validation & Comparative
Unveiling Spermidine's Secrets: A Guide to Validating Protein Targets with Genetic Approaches
For researchers, scientists, and drug development professionals, identifying the precise protein targets of bioactive molecules like spermidine (B129725) is a critical step in understanding their mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of chemical proteomic methods using Spermidine-alkyne for target identification, followed by robust genetic approaches for validation, supported by experimental data and detailed protocols.
The convergence of chemical biology and genetics offers a powerful paradigm for target discovery and validation. This compound, a chemical probe, allows for the unbiased identification of spermidine-binding proteins within a complex biological system. However, demonstrating that these interactions are physiologically relevant requires the precision of genetic tools to manipulate the identified targets and observe the resulting phenotypic consequences.
The Two-Pronged Approach: Identification and Validation
A robust workflow for validating the protein targets of spermidine involves two key stages:
-
Target Identification using this compound and Chemical Proteomics: This "discovery" phase utilizes a modified spermidine molecule (this compound) that can be "clicked" onto a reporter tag (like biotin) after it has bound to its protein targets in cells or lysates. These tagged protein complexes can then be isolated and identified using mass spectrometry.
-
Target Validation using Genetic Approaches: Once potential protein targets are identified, genetic methods such as CRISPR/Cas9-mediated gene editing or siRNA-mediated gene knockdown are employed. These techniques allow for the specific depletion or modification of the target protein, enabling researchers to assess whether the absence of the protein phenocopies or alters the cellular response to spermidine.
Experimental Workflow: From Discovery to Validation
The overall experimental process can be visualized as a logical progression from broad discovery to specific validation.
Caption: A generalized workflow for identifying and validating protein targets of this compound.
Comparative Data: A Case Study Approach
Part 1: Identification of Spermidine-Binding Proteins
A recent chemoproteomic study utilized a spermidine-based probe to identify direct binding partners in a cellular context. This approach revealed a significant enrichment of mitochondrial proteins, particularly those involved in lipid metabolism.
| Identified Protein | Gene Name | Cellular Localization | Function | Fold Enrichment (Probe vs. Control) |
| Hydroxyacyl-coenzyme A dehydrogenase subunit alpha | HADHA | Mitochondrion | Fatty acid beta-oxidation | 5.2 |
| Enoyl-CoA hydratase, mitochondrial | ECHS1 | Mitochondrion | Fatty acid beta-oxidation | 4.8 |
| Acyl-CoA dehydrogenase family member 9 | ACAD9 | Mitochondrion | Fatty acid beta-oxidation | 4.5 |
| Trifunctional enzyme subunit beta, mitochondrial | HADHB | Mitochondrion | Fatty acid beta-oxidation | 4.1 |
| Carnitine O-palmitoyltransferase 2, mitochondrial | CPT2 | Mitochondrion | Fatty acid transport | 3.9 |
This table represents a summary of potential protein targets identified through a this compound pulldown experiment coupled with quantitative mass spectrometry. The fold enrichment indicates the relative abundance of the protein in the this compound sample compared to a control.
Part 2: Genetic Validation of a Spermidine-Modulated Pathway
In a separate study, the role of spermidine in modulating the function of protein tyrosine phosphatases PTPN2 and PTPN22, which are associated with inflammatory diseases, was investigated using CRISPR/Cas9.
| Experimental Condition | Target Gene | Relative Gene Expression (Fold Change) | Cell Proliferation (Fold Change) | IFN-γ Secretion (Fold Change) |
| Wild-Type Jurkat T-cells | - | 1.0 | 1.0 | 1.0 |
| PTPN2 SNP-edited cells | PTPN2 | 0.31 | 10.2 | 2.5 |
| PTPN2 SNP-edited cells + Spermidine (20 µM) | PTPN2 | 0.95 | 1.5 | 1.2 |
| PTPN22 SNP-edited cells | PTPN22 | 0.42 | 8.4 | 2.8 |
| PTPN22 SNP-edited cells + Spermidine (20 µM) | PTPN22 | 0.91 | 1.8 | 1.3 |
This table demonstrates the power of genetic validation. CRISPR-Cas9 was used to introduce disease-associated SNPs in PTPN2 and PTPN22, leading to reduced gene expression and a hyper-proliferative, pro-inflammatory phenotype. Importantly, treatment with spermidine was able to rescue these effects, providing strong genetic evidence for a functional link between spermidine and the PTPN2/22 pathway.[1]
Experimental Protocols
This compound Pulldown and Proteomic Analysis
1. Cell Lysis and Probe Incubation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the protein lysate with this compound (typically 10-50 µM) for 1-2 hours at 4°C with gentle rotation.
2. Click Chemistry Reaction:
-
To the lysate, add the click chemistry reaction cocktail:
-
Azide-biotin (e.g., 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 1 mM)
-
A reducing agent such as sodium ascorbate (B8700270) (e.g., 5 mM) or a copper ligand like TBTA.
-
-
Incubate for 1 hour at room temperature.
3. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a buffer containing a high concentration of biotin (B1667282) or by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).
Genetic Validation by siRNA-mediated Knockdown
1. siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the mRNA of the candidate protein to control for off-target effects.
-
A non-targeting scrambled siRNA should be used as a negative control.
2. Cell Transfection:
-
Plate cells to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the specific siRNAs and the scrambled control using a suitable transfection reagent (e.g., Lipofectamine).
3. Knockdown Validation:
-
After 48-72 hours, harvest a subset of the cells to validate the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qRT-PCR.
4. Phenotypic Assay:
-
Treat the remaining knockdown and control cells with spermidine or a vehicle control.
-
Perform the relevant phenotypic assay (e.g., cell viability assay, cytokine secretion ELISA, metabolic flux analysis) to determine if the knockdown of the target protein alters the cellular response to spermidine.
Signaling Pathways and Logical Relationships
Spermidine is known to influence several key cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of target validation experiments.
Spermidine and Autophagy Regulation
Caption: Spermidine promotes autophagy by inhibiting the acetyltransferase EP300.
Spermidine and NRF2 Signaling
Caption: Spermidine activates the NRF2 antioxidant pathway via MAP1S.
Conclusion
The validation of protein targets for small molecules like spermidine is a multi-faceted process that requires the integration of chemical and genetic methodologies. The use of this compound for unbiased target identification, followed by rigorous genetic validation using tools like CRISPR/Cas9 or siRNA, provides a high degree of confidence in the identified targets. This combined approach not only elucidates the molecular mechanisms of spermidine's action but also paves the way for the development of novel therapeutics that target these pathways. The data and protocols presented in this guide offer a framework for researchers to design and execute robust target validation studies.
References
A Comparative Guide to Spermidine-Alkyne and Other Polyamine Probes for Cellular Research
For researchers, scientists, and drug development professionals, the selection of an appropriate molecular probe is critical for the accurate study of polyamine biology. This guide provides an objective comparison of spermidine-alkyne, a metabolic labeling probe, with other common polyamine probes, supported by experimental data and detailed protocols to aid in your research endeavors.
Polyamines, including spermidine (B129725), are ubiquitous polycationic molecules essential for a multitude of cellular processes, from cell growth and proliferation to the regulation of gene expression.[1][2] Their dysregulation is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention and biological investigation.[3] The development of specialized probes has enabled researchers to visualize polyamine localization, quantify their uptake, and identify their interacting partners within the complex cellular environment.
This guide focuses on comparing this compound, a powerful tool for metabolic labeling, with other widely used polyamine probes, primarily fluorescently-labeled polyamines. This compound is a derivative of spermidine that contains an alkyne group. This alkyne handle allows for a two-step labeling approach: first, the cells are incubated with this compound, which is incorporated into cellular components through natural metabolic pathways. Subsequently, a fluorescent reporter or affinity tag containing an azide (B81097) group is attached to the alkyne via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This method offers versatility in the choice of the reporter tag and can provide a more accurate representation of the metabolic fate of spermidine.
In contrast, direct fluorescent probes consist of a polyamine molecule covalently linked to a fluorophore, such as BODIPY. These probes offer a simpler, one-step method for visualizing polyamine uptake and localization. However, the bulky fluorophore may alter the probe's biological activity and transport characteristics compared to the native molecule.
Performance Comparison of Polyamine Probes
The choice between this compound and other polyamine probes depends on the specific experimental goals. Metabolic labeling with this compound is advantageous for identifying and quantifying newly synthesized or incorporated polyamines and their interacting partners, while direct fluorescent probes are more straightforward for real-time imaging of polyamine uptake and localization. The following tables summarize the key performance characteristics of this compound and representative fluorescent polyamine probes.
| Probe Type | Probe Name | Detection Method | Typical Working Concentration | Incubation Time | Key Advantages | Potential Limitations |
| Metabolic Labeling | This compound | Two-step: Metabolic incorporation followed by CuAAC Click Chemistry | 1-10 µM | 4-24 hours | - Bioorthogonality allows for specific labeling of metabolically active polyamines.- Versatility in choice of azide-reporter (fluorophore, biotin).- Smaller modification is less likely to alter biological activity. | - Two-step process is more time-consuming.- Potential cytotoxicity from the copper catalyst in CuAAC. |
| Direct Fluorescent | BODIPY-Spermidine | One-step: Direct fluorescence imaging | 5-10 µM | 30 minutes - 4 hours | - Simple, one-step procedure.- Suitable for real-time imaging of uptake. | - Bulky fluorophore may affect transport and biological activity.[6]- Potential for non-specific binding. |
| Direct Fluorescent | Spermidine-C2-BODIPY | One-step: Direct fluorescence imaging | 1-5 µM | 30 minutes - 2 hours | - High fluorescence quantum yield and photostability.- Shown to be a sensitive probe for polyamine transport.[7][8] | - The large BODIPY tag can influence cellular uptake mechanisms. |
Quantitative Data on Probe Performance
Direct quantitative comparisons between this compound and fluorescent probes are limited in the literature. However, studies on analogous alkyne-modified metabolic probes and various fluorescent polyamine probes provide valuable insights into their expected performance.
| Parameter | This compound (Anticipated) | BODIPY-Spermidine | Spermidine-C2-BODIPY | Reference |
| Labeling Efficiency | Dependent on metabolic activity and click reaction efficiency. Generally high for click reactions. | High, direct labeling. | High, direct labeling. | [6][9] |
| Signal-to-Noise Ratio (SNR) | Potentially high due to the specificity of the click reaction, minimizing background from unbound probes. | Moderate to high, can be affected by non-specific binding of the fluorophore. | High, reported as a highly sensitive probe. | [8][10] |
| Cytotoxicity | Low for the probe itself. Copper catalyst in CuAAC can be cytotoxic, but this can be mitigated with ligands like THPTA. | Generally low at working concentrations. | Generally low at working concentrations. | [5] |
| Cellular Uptake (Relative) | Dependent on the cell's polyamine transport system activity. | Readily taken up by cells with active polyamine transport. | Efficiently internalized, partly via endocytosis. | [7][11] |
Experimental Protocols
I. Metabolic Labeling of Mammalian Cells with this compound
This protocol is adapted from established methods for metabolic labeling with alkyne-containing probes.[12][13]
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO4, fluorescent azide, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for imaging) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in complete cell culture medium to a final working concentration of 1-10 µM. Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified CO2 incubator. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS and then block with 3% BSA in PBS for 30 minutes.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Cell Reaction Buffer Kit). Briefly, this involves mixing the copper sulfate (B86663) solution, the fluorescent azide, and the reducing agent in the reaction buffer. Remove the blocking solution and add the click reaction cocktail to the cells.
-
Incubation for Click Reaction: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging. If desired, counterstain for nuclei with a suitable dye (e.g., DAPI).
II. Direct Fluorescent Labeling with BODIPY-Spermidine
This protocol is based on product data sheets and literature reports for fluorescent polyamine probes.[8][11]
Materials:
-
BODIPY-Spermidine
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or another nuclear stain (optional)
Procedure:
-
Cell Seeding: Seed cells as described in the metabolic labeling protocol.
-
Probe Preparation: Prepare a stock solution of BODIPY-Spermidine in DMSO. Dilute the stock solution in complete cell culture medium to a final working concentration of 5-10 µM.
-
Labeling: Remove the old medium and add the medium containing BODIPY-Spermidine to the cells.
-
Incubation: Incubate the cells for 30 minutes to 4 hours at 37°C. Optimal time may vary depending on the cell type.
-
Washing: Wash the cells two to three times with PBS to remove the unbound probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: The cells are now ready for live-cell imaging or can be fixed for subsequent analysis.
Visualizing Workflows and Biological Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Experimental Workflow for this compound Labeling
Caption: Workflow for metabolic labeling and detection of this compound.
Spermidine's Role in Autophagy Signalingdot
References
- 1. Frontiers | Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease [frontiersin.org]
- 2. Novel Insight into the Multiple Biological Characteristics of Polyamines in the Gut: From Structure to Function [imrpress.com]
- 3. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of endocytosis in the internalization of spermidine-C(2)-BODIPY, a highly fluorescent probe of polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Spermidine-Alkyne Targets with Antibody-Based Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of molecular targets is a critical step in understanding the biological functions of small molecules like spermidine (B129725) and in the development of novel therapeutics. The advent of chemical biology tools, such as spermidine-alkyne probes coupled with click chemistry, has enabled the unbiased, proteome-wide discovery of spermidine-binding proteins. However, rigorous validation of these potential targets is paramount. This guide provides a comprehensive comparison of the cross-validation of this compound identified targets with traditional antibody-based methods, offering experimental insights and detailed protocols for researchers in the field.
Methodological Overview: A Tale of Two Approaches
This compound probes are powerful tools for identifying novel protein interactions. This chemical proteomics approach utilizes a modified spermidine molecule containing an alkyne group. When introduced to cells or cell lysates, this probe binds to spermidine-interacting proteins. The alkyne handle then allows for the covalent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a highly specific and efficient click chemistry reaction. The tagged proteins can then be enriched and identified using mass spectrometry. This method's key advantage is its unbiased nature, allowing for the discovery of previously unknown binding partners.
Antibody-based methods, in contrast, are targeted approaches that rely on the high specificity of antibodies to recognize and bind to a particular protein of interest. Techniques like immunoprecipitation (IP) and Western blotting are the gold standard for validating the presence and quantifying the abundance of a specific protein. For cross-validation of this compound targets, these methods are employed to confirm the interaction between spermidine and a candidate protein identified by the chemical proteomics screen.
Quantitative Data Comparison
Direct quantitative comparison between this compound and antibody-based methods is often context-dependent. The chemical proteomics approach provides a broad, semi-quantitative overview of the spermidine interactome, while antibody-based methods offer precise quantification of a single target. A recent chemoproteomic study using a this compound probe successfully identified 140 potential spermidine-binding proteins in cell lysates. The validation of one of these hits, the mitochondrial trifunctional protein subunit alpha (HADHA), with a specific antibody by Western blot, confirms the utility of this cross-validation approach.
| Feature | This compound with Mass Spectrometry | Antibody-Based Methods (IP/Western Blot) |
| Discovery Power | Unbiased, high-throughput discovery of novel targets. | Targeted validation of known or suspected targets. |
| Quantification | Relative quantification across samples (e.g., SILAC, TMT). | Absolute or relative quantification of a single target. |
| Sensitivity | Dependent on mass spectrometer sensitivity and target abundance. | High sensitivity, dependent on antibody affinity and target expression. |
| Specificity | Potential for off-target labeling, though click chemistry is highly specific. | High specificity, but dependent on antibody quality and potential cross-reactivity. |
| Throughput | High, capable of identifying hundreds of proteins in a single experiment. | Low to medium, typically focused on one or a few proteins at a time. |
| Requirement | Specialized chemical probes and mass spectrometry expertise. | High-quality, validated antibodies for the target of interest. |
Experimental Workflows and Signaling Pathways
This compound Target Discovery Workflow
The overall workflow for identifying spermidine-binding proteins using a this compound probe involves several key steps, from cell treatment to mass spectrometric analysis.
Figure 1. Workflow for this compound Target Identification.
Polyamine Metabolism Pathway
Spermidine is a central molecule in the polyamine metabolism pathway, which is crucial for cell growth, proliferation, and differentiation.
Figure 2. Simplified Polyamine Metabolism Pathway.
Key Spermidine Target Signaling Pathways
Two important proteins identified as spermidine targets are the mitochondrial trifunctional protein subunit alpha (HADHA) and the eukaryotic translation initiation factor 5A (eIF5A).
1. Spermidine and Mitochondrial Fatty Acid Oxidation: Spermidine has been shown to allosterically activate HADHA, a key enzyme in mitochondrial fatty acid β-oxidation. This enhances cellular respiration and has implications for anti-aging and anti-cancer immunity.[1]
Figure 3. Spermidine-mediated activation of HADHA.
2. Spermidine and eIF5A Hypusination: Spermidine is the essential precursor for the post-translational modification of eIF5A, a process called hypusination. This modification is critical for the proper function of eIF5A in translation elongation and is vital for cell proliferation.
Figure 4. The eIF5A Hypusination Pathway.
Experimental Protocols
Here we provide detailed, synthesized protocols for the key experiments discussed.
Protocol 1: this compound Pull-Down Assay for Mass Spectrometry
This protocol outlines the enrichment of spermidine-binding proteins from cell lysates for identification by mass spectrometry.
Materials:
-
This compound probe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide
-
Copper(I) catalyst solution (e.g., TBTA, sodium ascorbate, copper(II) sulfate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high-salt, low-salt, and urea-containing buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Ammonium (B1175870) bicarbonate
-
DTT and iodoacetamide
-
Trypsin
Procedure:
-
Cell Culture and Labeling: Culture cells to 70-80% confluency. Treat cells with the this compound probe at a predetermined optimal concentration and duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: To the cell lysate, add biotin-azide, copper(II) sulfate, a copper(I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate at room temperature with gentle rotation.
-
Protein Precipitation and Resuspension: Precipitate the proteins (e.g., with acetone) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment of Biotinylated Proteins: Add pre-washed streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This should include washes with high-salt buffer, low-salt buffer, and a urea-containing buffer.
-
On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer. Reduce the proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides. Elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the enriched proteins. Perform quantitative analysis to identify proteins that are significantly enriched in the this compound treated sample compared to controls.
Protocol 2: Immunoprecipitation (IP) of a Spermidine-Binding Protein
This protocol describes the targeted isolation of a specific spermidine-binding protein (e.g., HADHA) for validation by Western blot.
Materials:
-
Specific primary antibody against the target protein (e.g., anti-HADHA)
-
Protein A/G magnetic beads
-
Cell lysis buffer (non-denaturing, e.g., Tris-based buffer with 1% Triton X-100 and protease/phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Neutralization buffer (if using low pH elution)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer. Centrifuge to clarify the lysate.
-
Pre-clearing the Lysate: Add protein A/G beads to the lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the target protein to the pre-cleared lysate and incubate with gentle rotation to form antigen-antibody complexes.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate and incubate to capture the antigen-antibody complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western blot analysis) or by using a low pH elution buffer followed by neutralization.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with blocking buffer. c. Incubate the membrane with the primary antibody against the target protein. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Wash the membrane again and detect the protein using a chemiluminescent substrate.
Conclusion
The cross-validation of targets identified through this compound-based chemical proteomics with antibody-based methods is a robust strategy to ensure the reliability of findings. While the chemical proteomics approach offers a powerful engine for discovery, the targeted validation by immunoprecipitation and Western blotting provides the necessary confirmation and specificity. By combining these orthogonal approaches, researchers can confidently identify and characterize the molecular targets of spermidine, paving the way for a deeper understanding of its biological roles and the development of novel therapeutic interventions.
References
Unveiling Cellular Machinery: A Comparative Analysis of Spermidine-Alkyne Interactomes Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the intricate interactions of polyamines like spermidine (B129725) is paramount for deciphering cellular regulation and identifying novel therapeutic targets. This guide provides a comparative analysis of spermidine-binding proteins identified through spermidine-alkyne-based chemoproteomic strategies in different human cell lines, offering insights into both conserved and cell-type-specific functions of this vital biogenic amine.
Spermidine plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and autophagy. Its dysregulation has been implicated in various diseases, from cancer to neurodegeneration. The development of this compound probes, coupled with click chemistry and mass spectrometry, has enabled the global identification of its protein interaction partners—the spermidine interactome. This guide synthesizes findings from key studies to present a comparative view of these interactomes, highlighting the similarities and differences across various cellular contexts.
Comparative Analysis of Spermidine-Binding Proteins
Recent chemoproteomic studies have successfully mapped the spermidine interactome in different human cell lines, revealing hundreds of potential binding partners. Here, we compare the datasets from a study utilizing a photoaffinity-based spermidine probe in HeLa cells, which identified over 400 putative interactors, and a study using a spermidine-based chemoproteomic probe that identified 140 interacting proteins in human T-cells.[1][2]
The following tables summarize the identified spermidine-binding proteins, categorized by their primary cellular functions. This comparative view allows for the identification of a core set of spermidine interactors, suggesting fundamental roles across different cell types, as well as unique interactors that may mediate cell-type-specific functions.
Table 1: Common Spermidine-Binding Proteins Identified in HeLa and T-Cells
| Protein Class | Gene Name | Protein Name | Cellular Function |
| Metabolism | HADHA | Trifunctional enzyme subunit alpha, mitochondrial | Fatty acid beta-oxidation |
| ACADVL | Very long-chain specific acyl-CoA dehydrogenase, mitochondrial | Fatty acid beta-oxidation | |
| ECHS1 | Enoyl-CoA hydratase, mitochondrial | Fatty acid beta-oxidation | |
| HSD17B10 | 3-hydroxyacyl-CoA dehydrogenase type-2 | Fatty acid beta-oxidation, steroid metabolism | |
| SUCLG1 | Succinate-CoA ligase [ADP/GDP-forming] subunit alpha, mitochondrial | TCA cycle | |
| Protein Synthesis & Folding | EIF5A | Eukaryotic translation initiation factor 5A | Translation elongation, mRNA turnover |
| HSPD1 | 60 kDa heat shock protein, mitochondrial (Hsp60) | Protein folding | |
| HSPA9 | Stress-70 protein, mitochondrial | Protein folding, import | |
| PPIF | Peptidyl-prolyl cis-trans isomerase F, mitochondrial | Protein folding | |
| RNA Binding & Processing | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | mRNA processing and transport |
| HNRNPK | Heterogeneous nuclear ribonucleoprotein K | Transcription, mRNA processing | |
| SAFB | Scaffold attachment factor B1 | Chromatin organization, transcription, splicing | |
| Cytoskeleton | TUBA1A | Tubulin alpha-1A chain | Microtubule formation |
| TUBB | Tubulin beta chain | Microtubule formation | |
| Other | G3BP1 | Ras-GTPase-activating protein-binding protein 1 | Stress granule assembly |
Table 2: Cell-Type-Specific Spermidine-Binding Proteins
| Cell Type | Protein Class | Gene Name | Protein Name | Putative Cell-Type-Specific Function |
| HeLa | Nuclear Proteins | NCL | Nucleolin | Ribosome biogenesis, chromatin remodeling |
| NPM1 | Nucleophosmin | Ribosome biogenesis, centrosome duplication | ||
| RNA Helicases | DDX5 | DEAD-box helicase 5 | Transcription, splicing, ribosome biogenesis | |
| DDX21 | DEAD-box helicase 21 | Ribosome biogenesis, viral replication | ||
| T-Cells | Mitochondrial Metabolism | ACAT1 | Acetyl-CoA acetyltransferase, mitochondrial | Ketone body metabolism, T-cell activation |
| IDH2 | Isocitrate dehydrogenase [NADP], mitochondrial | TCA cycle, redox balance, T-cell function | ||
| Immune Signaling | LAT | Linker for activation of T-cells | T-cell receptor signaling | |
| ZAP70 | Zeta-chain-associated protein kinase 70 | T-cell receptor signaling |
Key Signaling Pathways and Experimental Workflows
The identified spermidine interactomes converge on several key signaling pathways, most notably mitochondrial metabolism, particularly fatty acid oxidation (FAO).[2] In T-cells, spermidine's interaction with FAO enzymes like HADHA is crucial for enhancing mitochondrial bioenergetics and augmenting anti-tumor immunity.[2] In HeLa cells, a significant number of interactors are involved in RNA processing and ribosome biogenesis, highlighting spermidine's role in regulating protein synthesis.
Below are Graphviz diagrams illustrating a general experimental workflow for this compound interactome analysis and a simplified representation of the spermidine-mediated regulation of fatty acid oxidation.
References
Assessing the Specificity of Spermidine-Alkyne Binding: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding specificity of chemical probes is paramount for accurate target identification and validation. This guide provides a comprehensive comparison of spermidine-alkyne, a widely used tool for studying polyamine biology, with alternative fluorescent probes. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of their respective performance.
This compound is a valuable chemical probe that enables the identification and enrichment of spermidine-binding proteins through "click" chemistry. The alkyne handle allows for the covalent attachment of a reporter tag, such as biotin (B1667282) for pulldown experiments or a fluorophore for imaging. However, the introduction of the alkyne group can potentially alter the binding affinity and specificity of the spermidine (B129725) molecule. Therefore, a critical assessment of its binding characteristics in comparison to other available probes is essential for robust experimental design and data interpretation.
Comparison of Spermidine Probes: Alkyne vs. Fluorescent Analogs
The primary alternative to this compound for studying spermidine interactions in live cells is the use of fluorescently-labeled spermidine analogs, such as those conjugated to BODIPY dyes. While both probe types offer unique advantages, they also present distinct limitations regarding their specificity and application.
| Probe Type | Principle of Detection | Key Advantages | Potential Limitations |
| This compound | Covalent modification via "click" chemistry after binding. | - Enables enrichment of binding partners for identification by mass spectrometry.- Versatile for multiple downstream applications (e.g., proteomics, imaging). | - The alkyne tag may sterically hinder or alter binding to some proteins.- Potential for non-specific labeling, especially with highly reactive click chemistry reagents.- Requires cell lysis for proteomic analysis, which may disrupt transient interactions. |
| Fluorescent Spermidine | Direct visualization of probe localization and binding. | - Allows for real-time imaging in live cells.- The fluorophore can provide a direct readout of binding in certain assays.- Less disruptive to cellular processes as it doesn't require covalent ligation for visualization. | - The bulky fluorophore can significantly alter binding affinity and specificity.- Not ideal for proteomic identification of binding partners.- Signal can be prone to photobleaching. |
Quantitative Data on Spermidine and Probe Binding
Direct comparative studies on the binding affinities of this compound versus fluorescent spermidine probes for a wide range of targets are limited in the published literature. However, data on the binding of natural spermidine and the detection limits of fluorescent probes provide valuable benchmarks.
Table 1: Binding Affinities of Natural Spermidine to Select Proteins
| Protein | Organism | Binding Affinity (Kd) | Experimental Method |
| PotF | Escherichia coli | ~30 µM[1] | Isothermal Titration Calorimetry (ITC) |
| PotD | Escherichia coli | ~6 nM[1] | Isothermal Titration Calorimetry (ITC) |
Table 2: Detection Limits of Fluorescent Polyamine Probes
| Probe | Analyte | Limit of Detection (LOD) | Reference |
| Tetraphenylethylene (TPE) derivative | Spermine | 0.2 µM[2] | [2] |
| Tetraphenylethylene (TPE) derivative | Spermidine | 2.1 µM[2] | [2] |
| CB[3]-based supramolecular system | Spermine | 1.0 µM | |
| YQDs/BCDs ratiometric sensor | Spermine | 0.2 µM[2] | [2] |
| YQDs/BCDs ratiometric sensor | Spermidine | 2.1 µM[2] | [2] |
Experimental Protocols
Competitive Binding Assay to Assess Specificity
This protocol describes a general framework for a competitive binding assay to evaluate the ability of unlabeled spermidine or other competitors to displace a spermidine probe from its binding partners.
Objective: To determine the relative binding affinity and specificity of this compound by measuring its displacement by a known competitor.
Materials:
-
Cells or protein lysate of interest
-
This compound probe
-
Fluorescently-labeled azide (B81097) (e.g., Azide-TAMRA) for click chemistry
-
Unlabeled spermidine (as a competitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction buffer (e.g., TBTA, copper(II) sulfate, sodium ascorbate)
-
SDS-PAGE gels and imaging system
Protocol:
-
Cell Treatment: Incubate cells with a fixed concentration of this compound in the presence of increasing concentrations of unlabeled spermidine for a specified time. A no-competitor control should be included.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Click Chemistry: To an equal amount of protein from each sample, add the click chemistry reaction mix containing the fluorescent azide. Incubate at room temperature, protected from light.
-
SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an appropriate gel imaging system.
-
Data Analysis: Quantify the fluorescence intensity of the bands of interest. A decrease in fluorescence intensity with increasing concentrations of the competitor indicates specific binding of the this compound probe. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the probe binding.
In-Cell Pulldown Assay for Target Identification
This protocol outlines the steps for identifying the protein interactors of this compound using a pulldown approach followed by mass spectrometry.
Objective: To enrich and identify proteins that bind to this compound in a cellular context.
Materials:
-
Cells of interest
-
This compound probe
-
Biotin-azide for click chemistry
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM HEPES pH 7.4, 1% Igepal CA-630, 1% SDS, with protease inhibitors)[4]
-
Wash buffers (e.g., decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a stringent lysis buffer to solubilize proteins.[4]
-
Click Chemistry: Perform a click reaction on the cell lysate by adding biotin-azide and the click chemistry catalyst mix.
-
Enrichment: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins enriched in the this compound treated sample compared to the control.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Experimental Workflow: Pulldown Assay
Caption: Workflow for a pulldown assay.
Signaling Pathway: Spermidine and Autophagy Regulation
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of biotin–avidin affinity binding by exploiting a self-referenced system composed of upconverting luminescent nanoparticles and gold nanoparticles | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Control Experiments for Spermidine-Alkyne Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments for spermidine-alkyne metabolic labeling studies. Robust and well-designed controls are critical for validating the specificity and biological relevance of this powerful technique. This document outlines the rationale behind each control, provides detailed experimental protocols, and compares the performance of this compound labeling with alternative detection methods.
Introduction to this compound Labeling
This compound is a metabolic probe used to study the incorporation and localization of the polyamine spermidine (B129725) in living cells. This technique involves introducing an alkyne-modified spermidine analog into the cellular environment, where it is utilized by the cell's natural metabolic pathways. The incorporated alkyne group can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, allowing for the attachment of a fluorescent reporter or affinity tag. This enables the visualization and quantification of spermidine uptake and distribution.
Key Control Experiments for Validating this compound Labeling
To ensure that the observed signal is a true representation of specific this compound incorporation, a series of control experiments are indispensable. These controls are designed to rule out artifacts and non-specific binding.
Table 1: Summary of Essential Control Experiments
| Control Experiment | Purpose | Expected Outcome |
| 1. No-Label Control | To determine the background signal from the detection reagents and autofluorescence. | Minimal to no signal in the absence of this compound. |
| 2. Competition Control | To demonstrate that the alkyne probe utilizes the same cellular machinery as natural spermidine. | A significant reduction in signal when cells are co-incubated with an excess of natural spermidine. |
| 3. Inhibitor Control | To confirm that the incorporation of the alkyne probe is dependent on the polyamine biosynthesis pathway. | A significant decrease in signal following pre-treatment with a specific inhibitor of polyamine synthesis (e.g., DFMO). |
| 4. No-Catalyst Control | To verify that the fluorescent signal is a result of the copper-catalyzed click reaction and not non-specific binding of the azide-fluorophore. | No signal should be observed when the copper catalyst is omitted from the click reaction cocktail. |
| 5. Cytotoxicity Control | To ensure that the this compound probe and the labeling procedure are not toxic to the cells. | No significant difference in cell viability between labeled and unlabeled cells. |
Quantitative Data Comparison
The following table provides illustrative quantitative data that might be obtained from fluorescence microscopy experiments, demonstrating the expected outcomes of the control experiments.
Table 2: Representative Quantitative Fluorescence Data
| Experimental Condition | Average Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Reduction in Signal (Compared to this compound) |
| This compound | 1500 | ± 120 | N/A |
| No-Label Control | 50 | ± 15 | 96.7% |
| Competition (this compound + excess Spermidine) | 350 | ± 45 | 76.7% |
| Inhibitor (DFMO pre-treatment + this compound) | 450 | ± 60 | 70.0% |
| No-Catalyst Control | 60 | ± 20 | 96.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: this compound Metabolic Labeling and Click Chemistry Detection
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Metabolic Labeling: Replace the culture medium with a fresh medium containing 10-50 µM this compound. Incubate for 4-24 hours.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail:
-
100 µM Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (freshly prepared)
-
100 µM THPTA ligand
-
-
Incubate cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Image using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Control Experiments
-
No-Label Control: Follow Protocol 1, but replace the this compound with a vehicle control (e.g., DMSO).
-
Competition Control: Follow Protocol 1, but co-incubate the cells with this compound and a 10- to 100-fold excess of natural spermidine.
-
Inhibitor Control: Pre-treat cells with 1-5 mM difluoromethylornithine (DFMO) for 24-48 hours to deplete endogenous polyamines before adding this compound as described in Protocol 1.[1]
-
No-Catalyst Control: Follow Protocol 1, but omit CuSO₄ from the click reaction cocktail.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Plate cells in a 96-well plate and treat with this compound as in Protocol 1. Include an untreated control group.
-
After the labeling period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is proportional to the absorbance.
Visualization of Pathways and Workflows
Spermidine Biosynthesis Pathway
Caption: Spermidine biosynthesis pathway and the site of DFMO inhibition.
Experimental Workflow for this compound Labeling and Controls
Caption: Workflow for this compound labeling and control experiments.
Comparison with Alternative Spermidine Detection Methods
While this compound labeling is a powerful tool for imaging, other methods are available for the quantitative analysis of total cellular spermidine.
Table 3: Comparison of Spermidine Detection Methods
| Method | Principle | Sensitivity | Throughput | Spatial Resolution | Key Advantages | Key Limitations |
| This compound Labeling | Metabolic incorporation and click chemistry | High | Moderate | High (subcellular) | Live-cell imaging, spatial information | Indirect detection, potential for probe-related artifacts |
| HPLC | Chromatographic separation and quantification | High (0.5 nmol/ml)[4] | Low | None | Gold standard for quantification, high accuracy and precision[4] | Requires sample derivatization, specialized equipment, no spatial information |
| ELISA | Antibody-based detection | High (0.938 ng/ml)[5] | High | None | High throughput, relatively simple procedure | Cross-reactivity with similar polyamines possible, no spatial information |
Conclusion
This compound labeling is a valuable technique for visualizing the dynamics of spermidine in cells. However, its successful implementation relies on the rigorous use of appropriate control experiments to ensure the validity of the results. This guide provides a framework for designing and executing these essential controls. For absolute quantification of total cellular spermidine, complementary methods such as HPLC or ELISA should be considered. By combining these approaches, researchers can gain a more complete understanding of the complex roles of spermidine in cellular biology.
References
- 1. Unbiased metabolite profiling indicates that a diminished thymidine pools is the underlying mechanism of colon cancer chemoprevention by alpha-difluoromethylornithine (DFMO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. protocols.io [protocols.io]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
A Comparative Guide to the Structural Analysis of Spermidine-Alkyne Binding to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spermidine-alkyne as a chemical probe for target protein identification, detailing its performance against other alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies on polyamine biology and drug discovery.
Introduction to this compound Probes
Spermidine (B129725) is a ubiquitous polyamine crucial for various cellular processes, including cell growth, proliferation, and differentiation. To understand its molecular mechanisms, it is essential to identify its protein binding partners. This compound is a chemically modified version of spermidine that incorporates a terminal alkyne group. This small, bioorthogonal handle allows for the covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the enrichment and identification of spermidine-binding proteins from complex biological samples. For research purposes, this compound is commercially available as a tool for investigating spermidine-protein interactions[1].
Comparison with Alternative Probes
The selection of a chemical probe is critical for the successful identification of target proteins. This compound offers distinct advantages and disadvantages compared to other methods, such as the use of natural polyamines in binding assays or other modified polyamine analogues.
Table 1: Comparison of Probes for Spermidine Target Protein Identification
| Probe/Method | Principle | Advantages | Disadvantages |
| This compound | Bioorthogonal chemical reporter. Covalent labeling of interacting proteins via click chemistry after an optional photo-crosslinking step. | Covalent capture allows for stringent purification. Small alkyne tag is minimally disruptive. Versatile for attaching different reporter tags. | Requires chemical synthesis. Potential for steric hindrance affecting binding. Copper catalyst in CuAAC can be toxic to cells, though newer methods mitigate this. |
| Natural Spermidine (e.g., radiolabeled) | Equilibrium binding assays (e.g., filter binding). | Represents the native ligand, ensuring biologically relevant interactions. | Non-covalent interactions can be transient and lost during purification. Radiolabeling poses safety and disposal concerns. |
| Other Polyamine Analogues (e.g., fluorescently tagged) | Direct detection of binding via fluorescence. | Allows for direct visualization of localization in cells. | Large fluorescent tags can significantly alter the binding affinity and specificity of the polyamine. |
| Photoaffinity Labeling Probes | A spermidine analogue with a photoreactive group (e.g., diazirine) that forms a covalent bond with nearby molecules upon UV irradiation. Often combined with an alkyne tag. | Covalent capture of both direct and proximal interactors. Temporal control of crosslinking. | UV irradiation can damage cells. Can lead to non-specific labeling of proteins in close proximity but not directly binding. |
Quantitative Analysis of Spermidine and Analogue Binding
The binding affinity of spermidine and its analogues to target proteins is a key parameter in understanding their biological function. The following table summarizes experimentally determined dissociation constants (Kd) for spermidine and related compounds with various proteins.
Table 2: Experimentally Determined Binding Affinities of Spermidine and Analogues
| Ligand | Protein Target | Organism/System | Binding Affinity (Kd) / Inhibition Constant (Ki) | Reference |
| Spermidine | Mitochondrial Trifunctional Protein (MTP), HADHA subunit | Human | 0.10 µM (Kd) | [2][3] |
| Spermidine | Human Carbonic Anhydrase (hCA) | Human | 0.11 µM (Ki) | [3] |
| Spermidine | DNA | In vitro | 0.49 µM (Kd) | [3] |
| Spermidine | Solubilized plasma membrane proteins | Zucchini | ~5 µM (Kd) | [4] |
| Spermidine | Purified 18-kD protein | Maize | 0.602 µM (Kd) | [5] |
| Spermidine | PotF (Putrescine-binding protein) | E. coli | ~30 µM (Kd) | [6] |
| Spermidine | PotD (Spermidine-binding protein) | E. coli | ~6 nM (Kd) | [6] |
| Spermine | Human Serum Albumin (HSA) | Human | 1.7 x 10⁴ M⁻¹ (K_binding) | [7] |
| Spermidine | Human Serum Albumin (HSA) | Human | 5.4 x 10³ M⁻¹ (K_binding) | [7] |
| Putrescine | Human Serum Albumin (HSA) | Human | 3.9 x 10³ M⁻¹ (K_binding) | [7] |
Experimental Protocols
The successful identification of spermidine-binding proteins using this compound relies on a carefully executed multi-step workflow. Below are detailed methodologies for the key experiments.
Cell Culture and Metabolic Labeling with this compound
-
Cell Seeding: Plate cells (e.g., HeLa or HEK293) at an appropriate density in complete growth medium and allow them to adhere overnight.
-
Probe Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (typically in the low micromolar range). The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
(Optional) Photo-crosslinking: If using a this compound probe that also contains a photoaffinity label (e.g., diazirine), irradiate the cells with UV light (typically 365 nm) on ice for a specified duration to induce covalent crosslinking of the probe to interacting proteins.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction for Biotin Tagging
-
Prepare Click Chemistry Reagents: Prepare stock solutions of the following:
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, biotin-azide, pre-mixed CuSO₄ and ligand, and freshly prepared sodium ascorbate.
-
Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours to allow the click reaction to proceed.
Enrichment of Biotinylated Proteins
-
Prepare Streptavidin Beads: Wash streptavidin-conjugated magnetic or agarose (B213101) beads with the lysis buffer to equilibrate them.
-
Incubate Lysate with Beads: Add the click-reacted lysate to the prepared streptavidin beads and incubate with gentle rotation for 1-2 hours at 4°C to allow the biotinylated proteins to bind to the beads.
-
Wash Beads: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent solutions) to remove non-specifically bound proteins.
On-Bead Digestion and Mass Spectrometry Analysis
-
Protein Digestion: Resuspend the washed beads in a digestion buffer containing a reducing agent (e.g., DTT) and heat to denature the proteins. After cooling, add an alkylating agent (e.g., iodoacetamide). Finally, add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.
-
Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences. Compare the results from the this compound-treated samples with control samples (e.g., vehicle-treated or competition with excess spermidine) to identify specific binding partners.
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for identifying spermidine-binding proteins and a key signaling pathway influenced by spermidine.
Conclusion
This compound probes, coupled with click chemistry and mass spectrometry, represent a powerful tool for the identification of spermidine-binding proteins. This approach offers a balance of specificity and versatility that is often advantageous compared to other methods. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the complex roles of spermidine in cellular physiology and disease.
References
- 1. Synthesis and equilibrium binding studies of cationic, two-coordinate gold(I) π-alkyne complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top-Down Quantitative Proteomic Analysis Using a Highly Multiplexed Isobaric Mass Tagging Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. "DEVELOPMENT OF NEW CHEMICAL PROBES TO DELINEATE THE POLYAMINE REGULAT" by Vennela Tulluri [rdw.rowan.edu]
- 4. Bioorthogonal reactions for labeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomic Identification of Spermidine-Binding Proteins and Antitumor-Immunity Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fine-tuning spermidine binding modes in the putrescine binding protein PotF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Spermidine-alkyne
Essential Safety and Handling Guide for Spermidine-alkyne
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazards
This compound is a derivative of spermidine (B129725), a biologically active polyamine. The primary hazards are associated with the spermidine component, which is corrosive and can cause severe skin burns and eye damage[1][2][3][4]. The alkyne group introduces chemical reactivity that requires careful handling to avoid unintended reactions[5][6].
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage[1][2][4].
-
Irritant: May cause respiratory irritation.
-
Reactivity: The terminal alkyne can undergo addition reactions and may react with certain metals[5][6].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a snug fit to protect against splashes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing[7][8]. |
| Skin Protection | - Double nitrile gloves- Chemical-resistant lab coat (disposable preferred) | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. A dedicated lab coat should be worn over personal clothing[7]. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge | Required when handling the solid form outside of a certified chemical fume hood or when there is a potential for aerosolization. Engineering controls like fume hoods are the primary line of defense[7][9]. |
| Footwear | Closed-toe, chemical-resistant shoes | Shoes should cover the entire foot to protect from spills[9]. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure risk.
Preparation and Designated Area:
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles or fumes[4][7].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[7].
-
Cover the work surface with absorbent, disposable bench paper[7].
Handling and Solution Preparation:
-
Weighing: Carefully weigh the solid compound within the containment of a chemical fume hood to avoid generating dust[7].
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing[7].
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[4].
Post-Handling Procedures:
-
Decontaminate the work area thoroughly after handling.
-
Carefully remove and dispose of all PPE as hazardous waste[7].
-
Wash hands and any exposed skin thoroughly with soap and water[7].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, and bench paper, should be collected in a clearly labeled, sealed hazardous waste container[7].
-
Liquid Waste: Unused solutions and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container[7].
-
Do not pour any this compound waste down the drain [7].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][4].
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[2][3][4].
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[3][4].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Diverse reactivity of alkynes in C–H activation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. trimaco.com [trimaco.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
